Product packaging for 2-Hydroxy-2-methylbutanenitrile(Cat. No.:CAS No. 4111-08-4)

2-Hydroxy-2-methylbutanenitrile

Cat. No.: B016428
CAS No.: 4111-08-4
M. Wt: 99.13 g/mol
InChI Key: VMEHOTODTPXCKT-UHFFFAOYSA-N
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Description

2-hydroxy-2-methylbutanenitrile is a cyanohydrin in which the substituents on the alpha carbon are ethyl and methyl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B016428 2-Hydroxy-2-methylbutanenitrile CAS No. 4111-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylbutanenitrile
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InChI

InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMEHOTODTPXCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID50884034
Record name Butanenitrile, 2-hydroxy-2-methyl-
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Molecular Weight

99.13 g/mol
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CAS No.

4111-08-4
Record name 2-Hydroxy-2-methylbutyronitrile
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Record name 2-Hydroxy-2-methylbutanenitrile
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Record name Butanenitrile, 2-hydroxy-2-methyl-
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Record name 2-hydroxy-2-methylbutyronitrile
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Record name 2-HYDROXY-2-METHYLBUTYRONITRILE
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Foundational & Exploratory

2-Hydroxy-2-methylbutanenitrile synthesis and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanenitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-butanone cyanohydrin), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic signatures, and primary synthetic routes, including traditional cyanohydrin reactions and modern enzymatic methods. Detailed experimental protocols, key chemical transformations, and applications in pharmaceutical and agrochemical synthesis are discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on this compound.

Chemical and Physical Properties

This compound is a cyanohydrin derived from 2-butanone.[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers due to the stereocenter at the carbon bearing the hydroxyl and nitrile groups.[2] It is classified as a tertiary alcohol and an alpha-hydroxynitrile.[3][4] The compound appears as a colorless oil or liquid and is soluble in water.[3][5][]

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 2-butanone cyanohydrin, Methyl ethyl ketone cyanohydrin[1][5]
CAS Number 4111-08-4[2][5]
Molecular Formula C₅H₉NO[5][]
Molecular Weight 99.13 g/mol [1][2]
Appearance Colorless Oil / Liquid[5][]
Water Solubility 25.1 g/L (Predicted)[3][4]
pKa (Strongest Acidic) 12.48 (Predicted)[3]
logP 0.29 - 0.54 (Predicted)[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
Hydroxyl (-OH)~3400Broad absorption
Nitrile (-C≡N)~2250Strong, sharp band

Source:[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data helps in identifying the different proton environments within the molecule. The following are typical shifts in CDCl₃.

Proton TypeChemical Shift (δ) ppmMultiplicityIntegration
Methyl (CH₃)~1.2Singlet6H
Hydroxyl (-OH)~2.1-2.5Broad Singlet1H

Source:[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns.

Ionm/z (Mass-to-Charge Ratio)Significance
[M]⁺99Molecular Ion
[M-C₂H₅]⁺72Base Peak
[M+H]⁺ (HRMS)~100.0763Protonated Molecular Ion

Source:[2]

Synthesis of this compound

The primary method for synthesizing this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-butanone.[2]

Traditional Cyanohydrin Synthesis

This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of 2-butanone.[2] Due to the extreme toxicity of HCN gas, it is commonly generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a mineral acid.[2] The reaction is typically base-catalyzed to increase the rate of reaction.[2]

G cluster_mechanism Mechanism of Base-Catalyzed Cyanohydrin Formation ketone 2-Butanone p1 ketone->p1 Nucleophilic Attack cyanide CN⁻ (from NaCN/H⁺) cyanide->p1 intermediate Tetrahedral Alkoxide Intermediate p2 intermediate->p2 Protonation product This compound proton_source H₂O / H⁺ proton_source->p2 p1->intermediate p2->product

Caption: Mechanism of this compound synthesis.
Experimental Protocol: Traditional Synthesis

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits available.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents: 2-butanone is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) in water is prepared separately.

  • Acidification: The NaCN solution is slowly added to the flask containing the 2-butanone solution. While stirring vigorously and maintaining the temperature below 10-15°C, a mineral acid (e.g., sulfuric acid) is added dropwise from the dropping funnel. The pH should be controlled to be weakly acidic (pH 4-5) for an optimal rate.[2]

  • Reaction: The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is neutralized and then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Alternative and Advanced Synthetic Methods

While the traditional method is effective, its reliance on highly toxic HCN has prompted the development of alternative approaches.[2]

G start 2-Butanone trad Traditional Method start->trad NaCN / H⁺ (or HCN) tms TMSCN Method start->tms 1. Trimethylsilyl Cyanide (TMSCN) 2. Hydrolysis enz Enzymatic Synthesis start->enz Hydroxynitrile Lyase (HNL) + Cyanide Source product This compound (Racemic or Enantiopure) trad->product Racemic Mixture tms->product Racemic Mixture (Potential for Chiral Catalysis) enz->product (R)- or (S)-Enantiomer (High Enantiomeric Excess)

Caption: Overview of synthetic pathways.
  • Trimethylsilyl Cyanide (TMSCN) Method: This method uses trimethylsilyl cyanide to add the cyano group to the ketone, forming an O-silylated cyanohydrin, which is then hydrolyzed to the final product.[2] While it avoids handling HCN gas directly, TMSCN is expensive and highly sensitive to moisture, which can release HCN.[2]

  • Enzymatic Synthesis: For stereoselective synthesis, hydroxynitrile lyases (HNLs) are used as biocatalysts. For example, the aliphatic (R)-hydroxynitrile lyase (EC 4.1.2.46) can catalyze the reaction between 2-butanone and a cyanide source to produce (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric purity.[2] This is crucial for pharmaceutical applications where a specific stereoisomer is required.[2]

Chemical Reactivity and Applications

This compound is a valuable bifunctional intermediate in organic synthesis.[2] Its hydroxyl and nitrile groups can be selectively transformed into a variety of other functional groups.

G center This compound amine 2-Hydroxy-2-methylbutylamine (Primary Amine) center->amine Reduction of Nitrile (e.g., LiAlH₄, H₂/Catalyst) acid 2-Hydroxy-2-methylbutanoic Acid (Carboxylic Acid) center->acid Hydrolysis of Nitrile (e.g., H₃O⁺, heat) ketone 2-Methylbutanone (Ketone) center->ketone Oxidation of Hydroxyl (e.g., KMnO₄, CrO₃)

Caption: Key chemical transformations.
  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-hydroxy-2-methylbutylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]

  • Hydrolysis of the Nitrile Group: Acid- or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid or an amide, yielding important building blocks.[2]

  • Oxidation of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized under specific conditions.[2]

  • Applications: Due to its versatile reactivity, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] The hydroxyl group can form hydrogen bonds, and the nitrile can participate in nucleophilic additions, making its derivatives interesting for targeting enzymes or receptors in medicinal chemistry.[2] It has also been identified in various foods, suggesting a potential role as a biomarker for dietary consumption.[3][4]

Safety and Handling

This compound is classified as a highly toxic substance.

  • Hazards: It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][8] It also causes serious eye damage.[1][8] The compound is very toxic to aquatic life.[1]

  • Precautions:

    • Work only in a well-ventilated area, preferably a chemical fume hood.[9][10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

    • Avoid breathing vapors or mist.[8][10]

    • Do not eat, drink, or smoke when using this product.[9][10]

    • All contaminated clothing should be removed immediately and washed before reuse.[8][10]

    • Store in a secure, locked-up, and well-ventilated place with the container tightly closed.[8][10]

Conclusion

This compound is a fundamentally important chemical intermediate with a rich chemistry. While its traditional synthesis requires stringent safety protocols due to the high toxicity of cyanide reagents, modern enzymatic methods offer a pathway to enantiomerically pure forms essential for the life sciences industry. Its bifunctional nature allows for diverse chemical transformations, solidifying its role as a versatile building block in organic synthesis, particularly for developing new pharmaceuticals and specialty chemicals. A thorough understanding of its properties, synthesis, and handling is critical for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to the Chemical Profile of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive chemical profile of 2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin. It covers its chemical and physical properties, various synthetic methodologies including traditional, enzymatic, and silylated approaches, detailed spectral analysis, and essential safety protocols. The information is presented with a focus on practical application in a research and development setting, featuring detailed experimental protocols, tabulated data for easy reference, and graphical representations of key processes to facilitate understanding.

Chemical and Physical Properties

This compound is a cyanohydrin derived from 2-butanone.[1] It is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group, making it a valuable intermediate in organic synthesis.[2] The central carbon atom bonded to both the hydroxyl and nitrile groups is a chiral center, leading to the existence of (R) and (S) enantiomers.[3]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 2-butanone cyanohydrin, Methyl ethyl ketone cyanohydrin[4]
CAS Number 4111-08-4[2]
Molecular Formula C₅H₉NO[4]
Molecular Weight 99.13 g/mol [4]
Appearance Colorless oil[4]
Boiling Point 197.3 °C at 760 mmHg (Predicted)[4]
pKa 11.45 ± 0.29 (Predicted)[4]

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its own advantages and limitations.

Traditional Cyanohydrin Synthesis

This method involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-butanone.[3] The reaction is typically catalyzed by a base and can be performed by generating hydrogen cyanide in situ from a cyanide salt and an acid.[3]

Caution: This reaction involves highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[5][6]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide (or potassium cyanide) in water. Add 2-butanone to this solution.

  • Cooling: Cool the flask in an ice bath with vigorous stirring until the internal temperature reaches 10-15 °C.[2]

  • Acid Addition: Slowly add a solution of sulfuric acid (e.g., 30-40%) dropwise from the dropping funnel, ensuring the temperature does not exceed 20 °C.[2]

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15-30 minutes.

  • Work-up:

    • If a separate organic layer forms, decant it.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layer and the ethereal extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.[2][7]

G cluster_synthesis Traditional Cyanohydrin Synthesis Workflow start Start: Prepare Reagents setup Reaction Setup: - 2-Butanone - NaCN/KCN Solution start->setup cool Cool to 10-15 °C setup->cool acid Slow Addition of H₂SO₄ cool->acid react Stir for 15-30 min acid->react workup Aqueous Work-up (Ether Extraction) react->workup dry Dry Organic Phase workup->dry purify Purification (Vacuum Distillation) dry->purify product Product: This compound purify->product

Traditional Synthesis Workflow
Enantioselective Enzymatic Synthesis

For applications requiring a specific enantiomer, enzymatic synthesis using hydroxynitrile lyases (HNLs) offers high stereoselectivity.[3] For instance, (R)-hydroxynitrile lyase can catalyze the formation of (2R)-2-hydroxy-2-methylbutanenitrile.[3]

  • Reaction Medium: Prepare a two-phase system consisting of an aqueous buffer (e.g., citrate buffer, pH 4.0-5.5) and an organic solvent (e.g., methyl tert-butyl ether).

  • Reagents: Dissolve 2-butanone in the organic phase. Prepare an aqueous solution of a cyanide source (e.g., KCN).

  • Enzyme Addition: Add the hydroxynitrile lyase (e.g., from Hevea brasiliensis for the (R)-enantiomer) to the aqueous phase.[8]

  • Reaction: Combine the two phases and stir vigorously at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by gas chromatography.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Purification: The product can be purified from the organic phase, for example, by removing the solvent and subsequent distillation.

G cluster_enzymatic Enzymatic Synthesis Workflow start Start: Prepare Reagents medium Prepare Two-Phase System: - Aqueous Buffer (with HNL) - Organic Solvent (with 2-Butanone) start->medium combine Combine Phases and Stir medium->combine monitor Monitor Reaction by GC combine->monitor separate Separate Organic Layer monitor->separate purify Purification of Product separate->purify product Enantiopure Product purify->product

Enzymatic Synthesis Workflow
Synthesis using Trimethylsilyl Cyanide (TMSCN)

This method avoids the direct use of highly toxic HCN gas by employing trimethylsilyl cyanide. The initial product is an O-silylated cyanohydrin, which is then hydrolyzed to the final product.[3]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a flask with 2-butanone and a suitable catalyst (e.g., zinc iodide or a Lewis base).[9]

  • TMSCN Addition: Add trimethylsilyl cyanide to the mixture. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Upon completion, the reaction mixture is carefully hydrolyzed, for example, by the addition of dilute hydrochloric acid.[9]

  • Work-up and Purification: The product is then extracted with an organic solvent, dried, and purified by distillation.

Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueFeatureTypical Value/ObservationReference(s)
FTIR Hydroxyl (-OH) stretch~3400 cm⁻¹ (broad)[3]
Nitrile (C≡N) stretch~2250 cm⁻¹ (sharp, strong)[3]
¹H NMR Methyl protons (-CH₃)~1.2 ppm (singlet, integration depends on specific methyls)[3]
Hydroxyl proton (-OH)~2.1-2.5 ppm (broad singlet)[3]
Mass Spec (EI) Molecular Ion (M⁺)m/z 99[3]
Base Peakm/z 72 ([M-C₂H₅]⁺)[3]

Safety and Handling

This compound and the reagents used in its synthesis, particularly cyanide salts and hydrogen cyanide, are highly toxic and must be handled with extreme caution.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).[6]

  • Ventilation: All manipulations involving cyanides must be performed in a certified chemical fume hood.[6]

  • Waste Disposal: Cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite solution (bleach) under basic conditions.[5] All waste must be disposed of as hazardous waste according to institutional and local regulations.[5]

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations:

  • Hydrolysis of the nitrile group: Can be converted to α-hydroxy carboxylic acids or α-hydroxy amides.[2]

  • Reduction of the nitrile group: Can be reduced to form β-amino alcohols.[2]

  • Reactions of the hydroxyl group: Can undergo oxidation, esterification, or etherification.[2]

These transformations make it a useful precursor for the synthesis of pharmaceuticals and other fine chemicals.[2] Additionally, its presence in some natural products has led to its investigation as a potential biomarker.[10][11]

G cluster_applications Synthetic Utility of this compound start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction oxidation Oxidation start->oxidation acid α-Hydroxy Carboxylic Acid hydrolysis->acid amine β-Amino Alcohol reduction->amine ketone α-Hydroxy Ketone oxidation->ketone

Key Chemical Transformations

Conclusion

This compound is a significant chemical intermediate with diverse applications in synthetic chemistry. Understanding its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational overview to support professionals in these fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Cyanohydrin (CAS 75-86-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetone cyanohydrin (CAS 75-86-5). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed methodologies for key experimental procedures are also included, alongside visualizations of its synthesis and primary chemical transformations.

Core Physical and Chemical Properties

Acetone cyanohydrin, systematically named 2-hydroxy-2-methylpropanenitrile, is a colorless to light yellow liquid.[1][2] It is an important organic intermediate, primarily used in the production of methyl methacrylate, which is the monomer for polymethyl methacrylate (PMMA), also known as acrylic plastic.[2][3] Due to its ability to readily release hydrogen cyanide, it is highly toxic and requires careful handling.[3][4]

Physical Properties

The key physical properties of acetone cyanohydrin are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical processes.

PropertyValueReferences
Molecular Formula C4H7NO[1][3]
Molar Mass 85.106 g·mol−1[3]
Appearance Colorless to light yellow liquid[1][2]
Odor Mild almond-like odor[5]
Melting Point -19 °C to -21.2 °C[1][3][6]
Boiling Point 95 °C (decomposes); 82 °C at 23 mmHg[1][3][5]
Density 0.932 g/mL at 25 °C[1][3][6]
Vapor Pressure 0.3 psi (20 °C)[1][6]
Refractive Index (nD) 1.399 at 20 °C[1][3][6]
Flash Point 74 °C (165 °F)[4][5]
Autoignition Temperature 688 °C (1270 °F)[4]
Solubility Miscible with water, alcohol, and ether; insoluble in petroleum ether.[1][2]
Chemical Properties and Reactivity

Acetone cyanohydrin is a reactive compound, primarily due to the presence of the nitrile and hydroxyl functional groups. Its most significant chemical property is its thermal instability and decomposition, especially in the presence of bases or water, to regenerate acetone and highly toxic hydrogen cyanide.[3][4] It should be stored in a cool, slightly acidic environment (pH 4-5) to minimize decomposition.[4]

It serves as a key intermediate in the industrial synthesis of methyl methacrylate. This process involves treatment with sulfuric acid to form the sulfate ester of methacrylamide, which is then methanolized to produce methyl methacrylate.[3]

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of organic compounds like acetone cyanohydrin.

Synthesis of Acetone Cyanohydrin

A common laboratory preparation involves the reaction of acetone with sodium cyanide, followed by acidification.

Fig. 1: Synthesis of Acetone Cyanohydrin.

Protocol:

  • In a flask equipped with a stirrer and thermometer, a solution of sodium cyanide in water is prepared.

  • Acetone is added to the cyanide solution.

  • The mixture is cooled in an ice bath and stirred vigorously.

  • An acid (e.g., sulfuric acid) is slowly added to the mixture to neutralize the base and liberate the acetone cyanohydrin.

  • The product is then extracted from the aqueous layer using an organic solvent (e.g., ether).

  • The organic extracts are combined, dried, and the solvent is removed by distillation.

  • The remaining acetone cyanohydrin is purified by vacuum distillation.

Determination of Physical Properties

The melting point of acetone cyanohydrin, which is below room temperature, can be determined using a cryostat or a low-temperature thermometer. The sample is cooled until it solidifies, and then slowly warmed. The temperature range over which the solid melts is recorded as the melting point.

The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. Due to its decomposition at atmospheric pressure, the boiling point of acetone cyanohydrin is typically measured under reduced pressure.

The solubility of acetone cyanohydrin in various solvents is determined by adding a small amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated, and the concentration of the dissolved compound is measured. For qualitative assessment, the miscibility of the liquid in the solvent is observed.

Spectroscopic Analysis

To obtain an NMR spectrum, a small amount of acetone cyanohydrin is dissolved in a deuterated solvent (e.g., CDCl3). The solution is placed in an NMR tube, and the spectrum is recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the peaks provide information about the structure of the molecule.

An IR spectrum can be obtained by placing a thin film of liquid acetone cyanohydrin between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared light through the sample. The absorption of specific frequencies of light corresponds to the vibrational frequencies of the functional groups in the molecule.

In mass spectrometry, a small sample of acetone cyanohydrin is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is produced. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

Key Chemical Reactions

Acetone cyanohydrin is a versatile intermediate in organic synthesis. Two of its most important reactions are its decomposition and its conversion to methyl methacrylate.

Decomposition of Acetone Cyanohydrin

The decomposition of acetone cyanohydrin is a reversible reaction that is highly dependent on pH and temperature.

Fig. 2: Decomposition of Acetone Cyanohydrin.
Conversion to Methyl Methacrylate

This industrial process is a cornerstone of the use of acetone cyanohydrin.

Fig. 3: Conversion to Methyl Methacrylate.

Safety and Handling

Acetone cyanohydrin is classified as an extremely hazardous substance. Its primary hazard stems from its ready decomposition to form highly toxic hydrogen cyanide gas, especially upon contact with water or alkaline conditions.[3][4] It is also toxic by inhalation, ingestion, and skin absorption.[2] Proper personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[7][8] It should be stored in a cool, well-ventilated area away from moisture and sources of ignition.[7] In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material.[7]

References

Structural Elucidation of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-Hydroxy-2-methylbutanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines the synthetic pathway, detailed experimental protocols for its characterization, and a comprehensive analysis of its spectroscopic data.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition reaction, specifically a cyanohydrin reaction, using 2-butanone as the starting material. The reaction involves the attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-butanone.

Reaction Pathway:

Synthesis_Pathway 2-Butanone 2-Butanone Intermediate Tetrahedral Intermediate 2-Butanone->Intermediate Nucleophilic Attack Cyanide_Ion CN⁻ Product This compound Intermediate->Product Protonation Protonation H⁺

Caption: Synthesis of this compound from 2-butanone.

Experimental Protocol: Synthesis

Materials:

  • 2-Butanone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Water

Procedure:

  • A solution of sodium cyanide in water is prepared in a flask equipped with a dropping funnel and a stirrer, and the flask is cooled in an ice bath.

  • 2-Butanone is added to the cyanide solution.

  • Concentrated sulfuric acid is added dropwise to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation.

Structural Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Presentation: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
~2970, ~2940, ~2880Medium-StrongC-H stretch (aliphatic)
~2245MediumC≡N stretch (nitrile group)
~1460, ~1380MediumC-H bend (aliphatic)
~1150StrongC-O stretch (tertiary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Instrument: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Data Presentation: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.05Triplet3H-CH₂CH₃
1.52Singlet3H-C(OH)(CN)CH₃
1.75Quartet2H-CH₂ CH₃
2.50 (broad)Singlet1H-OH

Data Presentation: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
8.5-CH₂C H₃
26.0-C(OH)(CN)C H₃
35.0-C H₂CH₃
70.0-C (OH)(CN)CH₃
122.0-C ≡N
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph.

  • Ionization Energy: 70 eV.

Data Presentation: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
995[M]⁺ (Molecular Ion)
84100[M - CH₃]⁺
7060[M - C₂H₅]⁺
5445[M - C₂H₅ - OH]⁺

Fragmentation Pathway:

Fragmentation_Pathway M [C₅H₉NO]⁺˙ m/z = 99 M_minus_CH3 [C₄H₆NO]⁺ m/z = 84 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [C₃H₄NO]⁺ m/z = 70 M->M_minus_C2H5 - •C₂H₅ Fragment_54 [C₃H₄N]⁺ m/z = 54 M_minus_C2H5->Fragment_54 - OH

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Logical Workflow for Structural Elucidation

The structural elucidation of this compound follows a logical workflow, beginning with synthesis and purification, followed by spectroscopic analysis to confirm the identity and structure of the compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Cyanohydrin Reaction Purification Vacuum Distillation Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmed This compound FTIR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural elucidation.

Conclusion

The combination of synthesis and detailed spectroscopic analysis provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development. The bifunctional nature of this molecule, possessing both a hydroxyl and a nitrile group, makes it a versatile building block for the creation of more complex molecular architectures.[1]

References

Spectroscopic Profile of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxy-2-methylbutanenitrile (CAS No: 4111-08-4), a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental protocols, and a mechanistic illustration of its mass spectral fragmentation.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Alcohol)~3400Strong, BroadStretching vibration, indicative of the hydroxyl group.
C≡N (Nitrile)~2250Strong, SharpStretching vibration, characteristic of the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-OH~2.1-2.5Broad Singlet1H
-CH₃ (methyl)~1.2Singlet3H
-CH₂- (ethyl)~1.6-1.8Quartet2H
-CH₃ (ethyl)~1.0Triplet3H

¹³C NMR (Carbon-13 NMR) Data

Carbon AtomChemical Shift (δ, ppm)
C≡N (Nitrile Carbon)~122
C-OH (Quaternary Carbon)~70
-CH₂- (Ethyl Carbon)~34
-CH₃ (Methyl Carbon)~25
-CH₃ (Ethyl Carbon)~8
Mass Spectrometry (MS)
m/zIonSignificance
99[M]⁺•Molecular Ion
72[M-C₂H₅]⁺Base Peak

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample was used. A single drop of the compound was placed between two polished potassium bromide (KBr) plates to form a thin liquid film.

  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean KBr plates was recorded.

    • The KBr plates with the sample were placed in the spectrometer's sample holder.

    • The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Multiple scans (typically 16 or 32) were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

    • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

    • The solution was transferred to a 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • The spectrometer was tuned to the proton frequency.

    • Standard acquisition parameters were used, including a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The spectrometer was tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time and a higher number of scans were required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts were referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample was vaporized in the ion source.

  • Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺•).

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum.

  • Data Interpretation: The m/z value of the highest mass peak was identified as the molecular ion, confirming the molecular weight. The fragmentation pattern was analyzed to deduce structural information.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions. The major fragmentation is an alpha-cleavage, which involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent ethyl group.

fragmentation mol This compound M⁺• (m/z 99) frag1 [M-C₂H₅]⁺ m/z 72 (Base Peak) mol->frag1 α-cleavage frag2 •C₂H₅ Ethyl Radical (Neutral) mol->frag2 α-cleavage

Caption: EI-MS fragmentation of this compound.

(2R)-2-hydroxy-2-methylbutanenitrile: A Comprehensive Technical Guide on its Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-hydroxy-2-methylbutanenitrile, a cyanohydrin of significant interest due to its potential role as a metabolic intermediate and its toxicological properties, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of its natural occurrence, biosynthesis, and methodologies for its analysis. Quantitative data on its precursor, the cyanogenic glycoside lotaustralin, are presented, along with a detailed, constructed experimental protocol for its isolation and purification from plant sources. Furthermore, the biosynthetic pathway is visualized through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Introduction

(2R)-2-hydroxy-2-methylbutanenitrile, also known as (R)-butan-2-one cyanohydrin, is the aglycone of the cyanogenic glycoside lotaustralin.[1] Cyanogenic glycosides are a class of plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. This mechanism is believed to serve as a chemical defense against herbivores and pathogens. The presence of (2R)-2-hydroxy-2-methylbutanenitrile in various food sources, including cassava, lima beans, and white clover, necessitates a thorough understanding of its natural abundance and toxicological significance.[1][2] This guide summarizes the current knowledge on the natural occurrence of this compound, its biosynthetic origins, and the analytical techniques employed for its study.

Natural Occurrence and Quantitative Data

(2R)-2-hydroxy-2-methylbutanenitrile is not typically stored in significant quantities in its free form within plants. Instead, it is generated from its precursor, the cyanogenic glycoside lotaustralin, upon tissue disruption, which brings the glycoside into contact with hydrolytic enzymes. Therefore, quantitative data primarily focuses on the concentration of lotaustralin.

Table 1: Quantitative Data of Lotaustralin and its Precursor in Various Plant Sources

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Manihot esculenta (Cassava)LeavesLinamarin>90% of total cyanogens (up to 5.0 g/kg fresh weight)[2]
Lotaustralin<10% of total cyanogens[2]
RootsLinamarin100-500 mg/kg fresh weight[2]
Lotaustralin<10% of total cyanogens[2]
Trifolium repens (White Clover)Green TissuesLinamarin & LotaustralinPresent[1]
Phaseolus lunatus (Lima Bean)-LotaustralinPresent[1]
Lotus australis (Austral Trefoil)-LotaustralinPresent[1]
Rhodiola rosea (Roseroot)-LotaustralinPresent[1]

Note: The concentration of (2R)-2-hydroxy-2-methylbutanenitrile can be estimated from the lotaustralin content, assuming complete enzymatic hydrolysis. For example, in cassava leaves with a high cyanogenic glycoside content, the potential concentration of (2R)-2-hydroxy-2-methylbutanenitrile would be a fraction of the less than 10% of the total cyanogens.

Biosynthesis

The biosynthesis of (2R)-2-hydroxy-2-methylbutanenitrile is intrinsically linked to the metabolic pathway of the cyanogenic glycoside lotaustralin. The precursor for lotaustralin is the amino acid L-isoleucine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).

The key steps in the biosynthesis of lotaustralin are:

  • N-hydroxylation of L-isoleucine: The initial step is the conversion of L-isoleucine to N-hydroxy-L-isoleucine, catalyzed by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D1/D2 in cassava).

  • Conversion to an aldoxime: The N-hydroxy-L-isoleucine is then converted to (E)-2-methylbutanal oxime.

  • Conversion to a nitrile: The aldoxime is subsequently converted to 2-methylbutanenitrile.

  • α-hydroxylation: A cytochrome P450 of the CYP71 family (e.g., CYP71E7 in cassava) catalyzes the α-hydroxylation of 2-methylbutanenitrile to form (2R)-2-hydroxy-2-methylbutanenitrile.

  • Glycosylation: Finally, a UDP-glucosyltransferase attaches a glucose molecule to the hydroxyl group of the cyanohydrin, forming lotaustralin.

Biosynthetic Pathway Diagram

Biosynthesis_of_Lotaustralin L_Isoleucine L-Isoleucine N_Hydroxy_Isoleucine N-Hydroxy-L-Isoleucine L_Isoleucine->N_Hydroxy_Isoleucine CYP79D1/D2 Aldoxime (E)-2-Methylbutanal Oxime N_Hydroxy_Isoleucine->Aldoxime CYP79D1/D2 Nitrile 2-Methylbutanenitrile Aldoxime->Nitrile CYP71E7 Cyanohydrin (2R)-2-hydroxy-2- methylbutanenitrile Nitrile->Cyanohydrin CYP71E7 Lotaustralin Lotaustralin Cyanohydrin->Lotaustralin UGT Experimental_Workflow Start Fresh Plant Material Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction (pH 5.5 buffer) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Partitioning DCM Partitioning Centrifugation->Partitioning Drying Drying (Na2SO4) Partitioning->Drying Concentration Concentration (Rotovap) Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Chiral HPLC Analysis Purification->Analysis

References

Biochemical Pathways and Toxicological Profile of 2-Hydroxy-2-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin, is a cyanohydrin that serves as a crucial intermediate in the biosynthesis of the cyanogenic glucoside lotaustralin in a variety of plant species. Its presence and metabolism are of significant interest due to the potential for hydrogen cyanide (HCN) release, a potent toxin. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, including its synthesis, degradation, and the subsequent detoxification of cyanide in biological systems. The document details the enzymatic reactions and provides available kinetic data for the key enzymes involved. Furthermore, it outlines experimental protocols for the analysis of this compound and summarizes its toxicological profile. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, toxicology, and drug development.

Introduction

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. In biological systems, the (R)-enantiomer is the predominant form, acting as a precursor to the cyanogenic glucoside lotaustralin. Cyanogenic glucosides are plant secondary metabolites that play a role in defense against herbivores. The toxicity of these compounds arises from the enzymatic release of hydrogen cyanide, a potent inhibitor of cellular respiration. Understanding the biochemical pathways of this compound is therefore critical for assessing the toxicity of cyanogenic plants and for the development of potential therapeutic interventions in cases of cyanide poisoning. This guide will delve into the enzymatic processes governing the formation and breakdown of this cyanohydrin and the subsequent metabolic fate of its cyanide component.

Biochemical Pathways

The biochemical significance of this compound is primarily linked to the biosynthesis and degradation of the cyanogenic glucoside lotaustralin.

Biosynthesis of Lotaustralin in Plants

In plants such as cassava (Manihot esculenta) and lotus (Lotus japonicus), this compound is a key intermediate in the synthesis of lotaustralin. The pathway originates from the amino acid L-isoleucine.

The biosynthetic pathway can be summarized in the following steps:

  • N-Hydroxylation of L-Isoleucine: The initial step is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family, which converts L-isoleucine to N-hydroxy-L-isoleucine.

  • Conversion to an Aldoxime: The N-hydroxy-L-isoleucine is then converted to (Z)-2-methylbutanal oxime.

  • Formation of this compound: A second cytochrome P450 enzyme, from the CYP71 family, catalyzes the conversion of the aldoxime to (R)-2-Hydroxy-2-methylbutanenitrile.

  • Glucosylation: Finally, a UDP-glucosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to (R)-2-Hydroxy-2-methylbutanenitrile, forming lotaustralin.

Lotaustralin Biosynthesis L-Isoleucine L-Isoleucine N-Hydroxy-L-isoleucine N-Hydroxy-L-isoleucine L-Isoleucine->N-Hydroxy-L-isoleucine CYP79 2-Methylbutanal Oxime 2-Methylbutanal Oxime N-Hydroxy-L-isoleucine->2-Methylbutanal Oxime This compound This compound 2-Methylbutanal Oxime->this compound CYP71 Lotaustralin Lotaustralin This compound->Lotaustralin UGT

Biosynthesis of Lotaustralin from L-Isoleucine.
Degradation of Lotaustralin and Release of Hydrogen Cyanide

The release of hydrogen cyanide from lotaustralin is a two-step enzymatic process that occurs upon tissue disruption, bringing the stored glucoside into contact with degradative enzymes.

  • Hydrolysis of Lotaustralin: A β-glucosidase, such as linamarase, hydrolyzes the β-glycosidic bond of lotaustralin, releasing glucose and this compound.

  • Decomposition of this compound: The resulting cyanohydrin is unstable and can spontaneously dissociate. However, this process is often accelerated by a hydroxynitrile lyase (HNL), which catalyzes the breakdown of this compound into 2-butanone and hydrogen cyanide (HCN).

Lotaustralin Degradation Lotaustralin Lotaustralin This compound This compound Lotaustralin->this compound β-Glucosidase Glucose Glucose Lotaustralin->Glucose 2-Butanone 2-Butanone This compound->2-Butanone Hydroxynitrile Lyase Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) This compound->Hydrogen Cyanide (HCN) Hydroxynitrile Lyase

Degradation of Lotaustralin to release Hydrogen Cyanide.
Metabolism in Mammals and Gut Microbiota

When cyanogenic glucosides like lotaustralin are ingested by mammals, they can be hydrolyzed by β-glucosidases produced by the gut microbiota. This releases this compound, which can then dissociate to produce hydrogen cyanide. The human cytosolic β-glucosidase (GBA3) is also capable of hydrolyzing a wide range of dietary glycosides, including cyanogenic ones.[1]

Detoxification of Hydrogen Cyanide

The primary pathway for the detoxification of cyanide in mammals is its conversion to the less toxic thiocyanate. This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).

  • Cyanide Detoxification: Rhodanese transfers a sulfur atom from a sulfur donor, such as thiosulfate, to cyanide, forming thiocyanate and sulfite. The thiocyanate is then excreted in the urine.

Cyanide Detoxification Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Thiocyanate Thiocyanate Hydrogen Cyanide (HCN)->Thiocyanate Rhodanese Thiosulfate Thiosulfate Sulfite Sulfite Thiosulfate->Sulfite Rhodanese Excretion (Urine) Excretion (Urine) Thiocyanate->Excretion (Urine)

Detoxification of Hydrogen Cyanide by Rhodanese.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound and its toxicological profile.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateSource OrganismKmVmaxReference
β-GlucosidaseLotaustralinLotus japonicusHigher than for other tested glucosidesNot specified[2]
Hydroxynitrile Lyase(R)-2-Butanone cyanohydrinLinum usitatissimum2.7 ± 0.3 mMNot specified[3]
RhodaneseCyanideMouse (hepatic)0.85 mMNot specified[4]
RhodaneseCyanideCoptodon zillii (liver)25.0 mM5.0 RU[5]
RhodaneseCyanideParkia biglobosa (seeds)7.61 mM0.65 RU/ml/min[6]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesRouteReference
GHS ClassificationAcute Toxicity, Oral (Category 2)Not applicableOral[7][8]
Acute Toxicity, Dermal (Category 1)Not applicableDermal[7][8]
Acute Toxicity, Inhalation (Category 2)Not applicableInhalation[7][8]
Serious Eye Damage (Category 1)Not applicableOcular[7][8]
LD50Data not available
LC50Data not available

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound and its associated enzymes.

β-Glucosidase Activity Assay

This assay is designed to measure the activity of β-glucosidase by monitoring the release of a chromogenic product from a synthetic substrate.

Principle: β-glucosidase hydrolyzes a synthetic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm.

Materials:

  • Enzyme extract containing β-glucosidase

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution

  • Sodium citrate buffer (pH 5.0)

  • Sodium carbonate solution (to stop the reaction and develop color)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the citrate buffer and pNPG solution.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a defined period.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

beta_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer + pNPG) Pre-incubate Pre-incubate at Optimal Temperature Prepare Reaction Mix->Pre-incubate Add Enzyme Add Enzyme Extract Pre-incubate->Add Enzyme Incubate Incubate for Defined Time Add Enzyme->Incubate Stop Reaction Stop Reaction (add Na2CO3) Incubate->Stop Reaction Measure Absorbance Measure Absorbance at 405 nm Stop Reaction->Measure Absorbance Calculate Activity Calculate Activity Measure Absorbance->Calculate Activity

Workflow for a typical β-Glucosidase activity assay.
Hydroxynitrile Lyase Activity Assay

The activity of HNL can be determined by monitoring the decrease in the concentration of the cyanohydrin substrate or the formation of the aldehyde/ketone product.

Principle: The cleavage of this compound by HNL produces 2-butanone. The rate of 2-butanone formation can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • Enzyme extract containing HNL

  • This compound solution

  • Buffer solution (e.g., citrate buffer, pH adjusted to the enzyme's optimum)

  • Quenching solution (e.g., acid to stop the enzymatic reaction)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC or HPLC system with an appropriate column and detector

Procedure:

  • Set up a reaction mixture containing the buffer and this compound.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at a controlled temperature.

  • At specific time points, take aliquots of the reaction mixture and stop the reaction with a quenching solution.

  • Extract the product (2-butanone) with an organic solvent.

  • Analyze the extracted sample by GC or HPLC to quantify the amount of 2-butanone formed.

  • Calculate the enzyme activity from the rate of product formation.

Quantification of this compound in Biological Samples by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is often employed to increase its volatility and thermal stability.

Sample Preparation:

  • Extraction: Extract this compound from the biological matrix (e.g., blood, urine, tissue homogenate) using a suitable organic solvent. Protein precipitation may be necessary for plasma or serum samples.

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. React the extracted sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Clean-up: A solid-phase extraction (SPE) step may be included to remove interfering substances.

GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Extraction from Biological Matrix Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Cleanup Clean-up (e.g., SPE) Derivatization->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

A Comprehensive Technical Guide to 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanenitrile, a member of the cyanohydrin family, is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon atom, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its nomenclature, chemical and physical properties, synthesis methodologies, and toxicological profile, tailored for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] Due to its common use and synthesis from 2-butanone, it is also widely known by several synonyms. Understanding these alternative names is crucial when reviewing scientific literature and sourcing chemical intermediates.

Common Synonyms:

  • 2-Butanone cyanohydrin[1]

  • 2-Hydroxy-2-methylbutyronitrile[1]

  • Methyl ethyl ketone cyanohydrin[1]

  • Butanenitrile, 2-hydroxy-2-methyl-[1]

  • 2-Cyano-2-butanol

  • Ethyl methyl ketone cyanohydrin[1]

  • Methyl ethyl cyanohydrin[1]

The presence of a chiral center at the carbon atom bearing the hydroxyl and nitrile groups gives rise to two enantiomers: (2R)-2-hydroxy-2-methylbutanenitrile and (2S)-2-hydroxy-2-methylbutanenitrile. The stereochemistry of this compound is of particular importance in the synthesis of chiral pharmaceuticals, where a specific enantiomer is often required for therapeutic efficacy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [3]
Appearance Colorless oil/liquid[4][5]
Boiling Point 90 °C at 10 mmHg; 197.3 °C at 760 mmHg[4][6]
Density 0.9303 g/cm³ at 19 °C; 0.971 g/cm³[4][6]
Flash Point 73.1 °C[7]
Refractive Index 1.435[7]
Water Solubility Predicted: 25.1 g/L[8]
logP Predicted: 0.29 - 0.54[8]
pKa (Strongest Acidic) Predicted: 11.45 - 12.48[5][8]
CAS Number 4111-08-4[2][4]

Synthesis of this compound

The primary route for the synthesis of this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-butanone (methyl ethyl ketone). Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Traditional Cyanohydrin Synthesis

This classic method involves the reaction of 2-butanone with hydrogen cyanide (HCN) or the in situ generation of HCN from a cyanide salt (e.g., NaCN or KCN) and an acid. The reaction is typically base-catalyzed.

  • Materials: 2-butanone, sodium cyanide (NaCN), sulfuric acid (H₂SO₄), diethyl ether, anhydrous sodium sulfate, water.

  • Procedure:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of sodium cyanide in water and 2-butanone is prepared.

    • The flask is cooled in an ice bath, and the solution is stirred vigorously.

    • Sulfuric acid (40%) is added dropwise from the dropping funnel while maintaining the reaction temperature between 10 °C and 20 °C.

    • After the addition is complete, stirring is continued for a short period.

    • The organic layer, if separated, is decanted. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

Synthesis using Trimethylsilyl Cyanide (TMSCN)

To circumvent the hazards associated with the direct use of hydrogen cyanide, trimethylsilyl cyanide (TMSCN) can be employed as a safer cyanide source. The reaction with 2-butanone yields an O-silylated cyanohydrin, which is subsequently hydrolyzed to afford the final product. This method can also offer improved selectivity.

Enzymatic Synthesis for Enantioselectivity

For applications requiring a specific enantiomer, enzymatic synthesis using hydroxynitrile lyases (HNLs) is the preferred method.[9][10][11][12][13] These enzymes catalyze the enantioselective addition of cyanide to the carbonyl group of 2-butanone. (R)-selective HNLs can be used to produce (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric excess.

  • Materials: 2-butanone, potassium cyanide (KCN), citrate buffer, (R)-hydroxynitrile lyase (e.g., from Prunus mume), organic solvent (e.g., diisopropyl ether).

  • Procedure:

    • A two-phase system is prepared with an aqueous citrate buffer (e.g., pH 4.5) containing potassium cyanide and the hydroxynitrile lyase enzyme.

    • An organic phase containing 2-butanone (e.g., in diisopropyl ether) is added to the aqueous phase.

    • The biphasic mixture is stirred at a controlled temperature (e.g., 15-25 °C).

    • The reaction progress and enantiomeric excess are monitored by chiral HPLC analysis of aliquots taken from the organic phase.

    • Upon completion, the organic layer is separated, washed, and the solvent is evaporated to yield the enantiomerically enriched (R)-2-hydroxy-2-methylbutanenitrile.

Logical and Pathway Diagrams

The following diagrams illustrate the synthesis pathways and the general metabolic fate of this compound.

Synthesis_Pathways cluster_traditional Traditional Synthesis cluster_enzymatic Enzymatic Synthesis 2-Butanone_T 2-Butanone Racemic_Product_T Racemic this compound 2-Butanone_T->Racemic_Product_T Base Catalyst HCN HCN (from NaCN/H⁺) HCN->Racemic_Product_T 2-Butanone_E 2-Butanone R_Product_E (R)-2-Hydroxy-2-methylbutanenitrile 2-Butanone_E->R_Product_E (R)-Hydroxynitrile Lyase KCN KCN KCN->R_Product_E

Caption: Synthesis pathways for this compound.

Metabolic_Pathway Cyanohydrin This compound Decomposition Metabolic Decomposition (Spontaneous or Enzymatic) Cyanohydrin->Decomposition Products 2-Butanone + Hydrogen Cyanide (HCN) Decomposition->Products Toxicity Cellular Respiration Inhibition Products->Toxicity HCN binds to cytochrome c oxidase

Caption: General metabolic pathway and toxicity mechanism of cyanohydrins.

Toxicology and Safety

The primary toxicological concern associated with this compound, like other cyanohydrins, is its potential to release highly toxic hydrogen cyanide (HCN).[14] This can occur through spontaneous decomposition or metabolic processes.[6] The liberated cyanide ion can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria.

The acute toxicity of aliphatic nitriles is primarily mediated by the metabolic release of cyanide.[6] Cyanohydrins are considered to be more acutely toxic than their parent nitriles as they can release cyanide more readily.[4]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 1 or 2 (Fatal if swallowed)[3][7]

  • Acute Toxicity, Dermal: Category 1 (Fatal in contact with skin)[3][7]

  • Acute Toxicity, Inhalation: Category 1 or 2 (Fatal if inhaled)[3][7]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3][7]

Due to its high acute toxicity, strict safety precautions must be observed when handling this compound. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection, and respiratory protection), and avoiding contact with skin and eyes.[7]

Conclusion

This compound is a key chemical intermediate with established synthetic utility. Its production via traditional or modern enzymatic methods allows for its application in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is often a critical factor. However, its high acute toxicity, stemming from the potential release of hydrogen cyanide, necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides essential information for researchers and drug development professionals to safely and effectively utilize this versatile compound in their work.

References

Methodological & Application

2-Hydroxy-2-methylbutanenitrile: A Versatile Precursor in the Synthesis of the Antitubercular Drug Ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Hydroxy-2-methylbutanenitrile, a versatile cyanohydrin, serves as a key precursor in the stereoselective synthesis of (S)-2-amino-1-butanol, a critical intermediate for the antitubercular drug Ethambutol. This application note details the synthetic pathway from the cyanohydrin to Ethambutol, providing experimental protocols and highlighting the significance of this precursor in pharmaceutical manufacturing. The unique bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, allows for a range of chemical transformations crucial for the construction of complex chiral molecules.

Introduction

This compound, also known as methyl ethyl ketone cyanohydrin, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its ability to be converted into various functional groups, such as amines and carboxylic acids, makes it an ideal starting material for the synthesis of chiral molecules. One of the most significant applications of this precursor is in the synthesis of (S,S)-Ethambutol, a primary drug used in the treatment of tuberculosis. The biological activity of Ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent than the (R,R)-isomer, underscoring the importance of stereoselective synthesis.[3]

Synthetic Pathway to Ethambutol

The synthesis of Ethambutol from this compound involves a two-stage process:

  • Asymmetric Synthesis of (S)-2-amino-1-butanol: The chiral precursor, (S)-2-Hydroxy-2-methylbutanenitrile, is reduced to the corresponding chiral amino alcohol, (S)-2-amino-1-butanol.

  • Synthesis of (S,S)-Ethambutol: The resulting (S)-2-amino-1-butanol is then coupled with 1,2-dichloroethane to yield the final active pharmaceutical ingredient, (S,S)-Ethambutol.

A highly efficient method for the first stage involves the biocatalytic asymmetric reductive amination of a closely related precursor, 1-hydroxy-2-butanone, using an engineered amine dehydrogenase (AmDH). This enzymatic approach offers high enantioselectivity and conversion rates.[4]

Experimental Protocols

1. Asymmetric Reductive Amination of 1-hydroxy-2-butanone to (S)-2-amino-1-butanol

This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric synthesis of (S)-2-amino-1-butanol.[4]

  • Materials:

    • Engineered Amine Dehydrogenase (SpAmDH variant wh84)

    • 1-hydroxy-2-butanone

    • Ammonium chloride/ammonia buffer (1 M, pH 8.5)

    • NADH

    • Glucose dehydrogenase (GDH) for cofactor regeneration

    • Glucose

  • Procedure:

    • Prepare a reaction mixture containing 1 M ammonium chloride/ammonia buffer (pH 8.5), 1 mM NADH, 100 mM glucose, and 2 mg/mL GDH cell-free extract.

    • Add the purified engineered AmDH (wh84 variant) to the mixture to a final concentration of 0.32–0.64 mg/mL.

    • Initiate the reaction by adding 1-hydroxy-2-butanone to a final concentration of 100 mM or 200 mM.

    • Incubate the reaction mixture at 30°C with agitation (e.g., 1,000 rpm) for 24 hours.

    • Monitor the conversion of 1-hydroxy-2-butanone to (S)-2-amino-1-butanol using High-Performance Liquid Chromatography (HPLC).

Quantitative Data for (S)-2-amino-1-butanol Synthesis

ParameterValueReference
Substrate Concentration100 mM - 200 mM[4]
Conversion91 - 99%[4]
Enantiomeric Excess (ee)>99%[4]

2. Synthesis of (S,S)-Ethambutol from (S)-2-amino-1-butanol

This protocol describes the condensation reaction between (S)-2-amino-1-butanol and 1,2-dichloroethane.[5][6]

  • Materials:

    • (S)-2-amino-1-butanol

    • 1,2-dichloroethane

    • Low-boiling point organic solvent (e.g., ethanol)

    • Ammonia gas

  • Procedure:

    • In a reaction vessel, mix (S)-2-amino-1-butanol with 1,2-dichloroethane in a low-boiling point organic solvent.

    • Heat the reaction mixture to 70-80°C to initiate the condensation reaction.

    • During the reaction, neutralize the generated hydrochloric acid (HCl) by bubbling ammonia gas through the mixture, maintaining a pH of 9-10.

    • After the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or GC), distill the reaction mixture to recover the solvent and any excess (S)-2-amino-1-butanol.

    • The resulting crude Ethambutol is then purified by crystallization from a suitable solvent.

Quantitative Data for (S,S)-Ethambutol Synthesis

ParameterValueReference
Reactant Ratio (Aminobutanol:Dichloroethane)9.36:1 (example)[5]
Reaction Temperature110-140°C (example)[5]
Yield80.98%[5]
Purity99.8%[5]

Mechanism of Action of Ethambutol

Ethambutol exerts its bacteriostatic effect against actively growing mycobacteria, including Mycobacterium tuberculosis, by inhibiting the synthesis of the bacterial cell wall.[1][] The primary target of Ethambutol is the enzyme arabinosyl transferase.[8] This enzyme is crucial for the polymerization of D-arabinose into arabinan and subsequently the formation of arabinogalactan and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell wall.[9][10][11]

By inhibiting arabinosyl transferases (specifically EmbA, EmbB, and EmbC), Ethambutol disrupts the synthesis of arabinogalactan.[3][12] This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and ultimately inhibiting bacterial growth.[2]

Signaling Pathway and Experimental Workflow Diagrams

Ethambutol_Mechanism_of_Action cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Ethambutol D-Arabinose D-Arabinose Arabinan Arabinan D-Arabinose->Arabinan Polymerization Arabinogalactan Arabinogalactan Arabinan->Arabinogalactan Synthesis Mycolyl-Arabinogalactan-Peptidoglycan_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan->Mycolyl-Arabinogalactan-Peptidoglycan_Complex Assembly Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolyl-Arabinogalactan-Peptidoglycan_Complex->Mycobacterial_Cell_Wall Ethambutol Ethambutol Arabinosyl_Transferases Arabinosyl Transferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyl_Transferases Inhibits

Caption: Mechanism of action of Ethambutol.

Ethambutol_Synthesis_Workflow Start Start 2-Butanone 2-Butanone Start->2-Butanone This compound This compound (via Cyanohydrin Reaction) 2-Butanone->this compound 1-Hydroxy-2-butanone 1-Hydroxy-2-butanone (or similar precursor) This compound->1-Hydroxy-2-butanone Transformation S-2-Amino-1-butanol (S)-2-amino-1-butanol 1-Hydroxy-2-butanone->S-2-Amino-1-butanol Asymmetric Reductive Amination (Engineered Amine Dehydrogenase) Ethambutol (S,S)-Ethambutol S-2-Amino-1-butanol->Ethambutol Condensation with 1,2-dichloroethane End End Ethambutol->End

Caption: Synthetic workflow for Ethambutol.

Conclusion

This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its application in the synthesis of the essential antitubercular drug Ethambutol highlights its importance. The development of efficient and stereoselective synthetic routes, particularly those employing biocatalysis, from this precursor to key pharmaceutical intermediates like (S)-2-amino-1-butanol, demonstrates the ongoing innovation in drug manufacturing. These advancements not only improve the efficiency of production but also ensure the high purity and specific stereochemistry required for potent and safe pharmaceuticals.

References

Application Notes and Protocols for 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Hydroxy-2-methylbutanenitrile, a versatile intermediate in organic synthesis. It includes summaries of quantitative data, detailed methodologies for key synthetic procedures, and diagrams illustrating reaction pathways and workflows.

Introduction

This compound (also known as methyl ethyl ketone cyanohydrin) is a colorless liquid or oil with the chemical formula C₅H₉NO.[1][][3] It is a cyanohydrin derivative that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][][4] Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations. The nitrile group can be hydrolyzed to form amides and carboxylic acids or reduced to produce primary amines, while the hydroxyl group can undergo oxidation or substitution.[4] The carbon atom attached to the hydroxyl and nitrile groups is a chiral center, making the stereoselective synthesis of its enantiomers a significant area of research, particularly for pharmaceutical applications where a specific stereoisomer is often required for biological activity.[4][5]

Physicochemical and Safety Data

Proper handling and storage of this compound are critical due to its hazardous nature. The following tables summarize its key properties and safety classifications.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 4111-08-4[6]
Molecular Formula C₅H₉NO[1][][6]
Molecular Weight 99.13 g/mol [6][7]
Appearance Colorless liquid/oil[1][][3]
Synonyms Butanone cyanohydrin, 2-Methyl-2-hydroxybutyronitrile[][3][7]
pKa 11.45 ± 0.29 (Predicted)[8]
Storage Temperature Refrigerator[8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 1 / 4H300: Fatal if swallowed / H302: Harmful if swallowed[7]
Acute Toxicity, Dermal Category 1 / 4H310: Fatal in contact with skin / H312: Harmful in contact with skin[7]
Acute Toxicity, Inhalation Category 1H330: Fatal if inhaled[7]
Serious Eye Damage Category 1H318: Causes serious eye damage[7]
Aquatic Hazard, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects[9]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, resulting in either a racemic mixture or a specific enantiomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Prepare Reactants (2-Butanone, Cyanide Source) conditions Set Reaction Conditions (Temperature, pH, Solvent) synthesis Perform Synthesis (e.g., Enzymatic or Traditional Method) conditions->synthesis workup Reaction Quenching & Product Extraction synthesis->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Characterize Product (NMR, GC for Purity/Yield) purification->analysis

Caption: General workflow for synthesis and analysis.

Table 3: Comparison of Synthesis Methods

Synthetic MethodCatalystKey FeaturesReported Yield / SelectivityReference
Traditional HCN Addition NaOH or KCN (base catalyst)Requires careful pH control (4-5 for optimal rate); produces a racemic mixture.Variable, dependent on conditions.[4]
Trimethylsilyl Cyanide (TMSCN) Lewis Acid (optional)Avoids direct handling of HCN gas; sensitive to moisture; can be adapted for enantioselectivity with chiral catalysts.>90% selectivity reported at ambient temperatures.[4]
Enzymatic Synthesis Hydroxynitrile Lyase (HNL)Highly stereoselective synthesis of the (R)-enantiomer; reaction proceeds under mild conditions.98% enantiomeric excess reported.[4]

This protocol describes the formation of a racemic mixture of this compound from 2-butanone using an in-situ generation of hydrogen cyanide.[4]

Materials:

  • 2-Butanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Mineral acid (e.g., HCl or H₂SO₄)

  • Ice bath

  • Reaction flask with a dropping funnel and stirrer

  • Solvent (e.g., water, ethanol)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve sodium cyanide in water in the reaction flask and cool the solution in an ice bath.

  • Reactant Addition: Add 2-butanone to the cyanide solution.

  • Acidification: Slowly add the mineral acid from the dropping funnel to the stirred solution. Maintain the temperature below 10-20°C. The acid reacts with the cyanide salt to generate HCN in situ, which then reacts with the ketone.[4]

  • Reaction: Continue stirring the mixture in the ice bath for 2-3 hours after the acid addition is complete.

  • Workup: Once the reaction is complete, carefully neutralize any excess acid. Extract the product using diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Safety: This reaction generates highly toxic hydrogen cyanide gas. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]

This protocol utilizes an (R)-hydroxynitrile lyase to achieve high stereoselectivity in the synthesis of the (R)-enantiomer.[4]

Materials:

  • 2-Butanone

  • Potassium cyanide (KCN)

  • Citrate buffer (e.g., 400 mM, pH 4.0)

  • (R)-hydroxynitrile lyase (e.g., from Arabidopsis thaliana or other sources)

  • Organic solvent for extraction (e.g., n-hexane/isopropanol)

  • Gas chromatograph (GC) for monitoring

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 2-butanone, potassium cyanide, and the enzyme in a sodium citrate buffer.[10] The buffer helps maintain the optimal pH for enzyme activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25–40°C) with gentle stirring.[10]

  • Monitoring: Periodically take aliquots from the reaction mixture. Extract the aliquots with an organic solvent (e.g., n-hexane/isopropanol, 9:1) and analyze by gas chromatography to monitor the conversion and determine the enantiomeric excess.[10]

  • Workup: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and separating the phases).

  • Purification: Extract the product into an organic solvent. Dry the organic phase and remove the solvent under reduced pressure to obtain the (2R)-2-Hydroxy-2-methylbutanenitrile.

Synthetic Applications

This compound is a valuable intermediate due to the reactivity of its two functional groups.[4]

G cluster_products Synthetic Derivatives start This compound amine 2-Amino-2-methyl-1-butanol start->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) amide 2-Hydroxy-2-methylbutanamide start->amide Partial Hydrolysis (H₂O, Acid/Base) acid 2-Hydroxy-2-methylbutanoic acid amide->acid Full Hydrolysis (H₂O, Strong Acid/Base)

Caption: Key synthetic transformations.

The nitrile group can be:

  • Reduced to a primary amine (e.g., 2-amino-2-methyl-1-butanol), a valuable precursor for various pharmaceuticals.[4]

  • Hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-hydroxy-2-methylbutanoic acid) or an amide (2-hydroxy-2-methylbutanamide).[4]

These transformations make this compound a versatile starting material for creating a diverse range of more complex molecules.[4]

References

Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-hydroxy-2-methylbutanenitrile, a key cyanohydrin, detailing its synthesis, properties, and applications, particularly in the realm of drug development and organic synthesis. This document includes detailed experimental protocols for its racemic and enantioselective synthesis, purification, and subsequent chemical transformations.

Introduction

This compound, also known as 2-butanone cyanohydrin, is an alpha-hydroxy nitrile with the chemical formula C₅H₉NO.[1] It is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group attached to the same carbon atom. This unique structural feature makes it a valuable intermediate in a wide array of chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the hydroxyl group can undergo oxidation or substitution. These downstream conversions open pathways to the synthesis of various valuable molecules, including α-hydroxy acids and amino alcohols, which are important chiral building blocks in the pharmaceutical industry.

The central carbon atom in this compound is a chiral center, leading to the existence of two enantiomers: (R)-2-hydroxy-2-methylbutanenitrile and (S)-2-hydroxy-2-methylbutanenitrile. The stereochemistry of this molecule is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-butanone. This reaction can be performed to yield either a racemic mixture or, through the use of stereoselective catalysts, a specific enantiomer.

Racemic Synthesis

The traditional and most straightforward method for synthesizing this compound results in a racemic mixture. This is because the planar structure of the carbonyl group in 2-butanone allows for the cyanide nucleophile to attack from either face with equal probability. The reaction is typically catalyzed by a base.

Table 1: Reaction Conditions for Racemic Synthesis of this compound

ParameterConditionReference
Reactants 2-Butanone, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Acid (e.g., H₂SO₄)
Catalyst Base (e.g., NaOH, KCN)
Temperature 0-20 °C (Lower temperatures favor product formation)
pH Weakly acidic to neutral (pH 4-7)
Solvent Water, or a biphasic system with an organic solvent
Typical Yield >90% (under optimized conditions)
Enantioselective Synthesis

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This is achieved through enantioselective cyanohydrin reactions, most commonly employing enzymes known as hydroxynitrile lyases (HNLs).[2] HNLs are classified as either (R)-selective or (S)-selective, enabling the synthesis of the desired enantiomer with high enantiomeric excess (ee).[2]

Table 2: Enantioselective Synthesis of this compound using Hydroxynitrile Lyases (HNLs)

EnantiomerHNL Source (Example)SubstrateCyanide SourcepHTemperature (°C)Enantiomeric Excess (ee)YieldReference
(R)-enantiomer Prunus amygdalus (almond)2-ButanoneHCN5.525>95%High
(S)-enantiomer Hevea brasiliensis (rubber tree)2-ButanoneKCN4.025>98%High
(S)-enantiomer Manihot esculenta (cassava)2-ButanoneHCN5.025HighHigh

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Place the flask in an ice bath to maintain the temperature between 0-5 °C.

  • Add 2-butanone (72.1 g, 1.0 mol) to the flask.

  • In a separate beaker, dissolve sodium cyanide (49.0 g, 1.0 mol) in 150 mL of water.

  • Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add concentrated sulfuric acid (27.8 mL, 0.5 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate ventilation and handle with extreme care.

  • After the acid addition, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of (R)-2-Hydroxy-2-methylbutanenitrile

Materials:

  • 2-Butanone

  • (R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

  • Potassium Cyanide (KCN)

  • Citrate buffer (0.1 M, pH 5.5)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a temperature-controlled reaction vessel, prepare a biphasic system containing 50 mL of citrate buffer (0.1 M, pH 5.5) and 50 mL of MTBE.

  • Add 2-butanone (7.21 g, 0.1 mol) to the mixture.

  • Add the (R)-Hydroxynitrile lyase to the reaction mixture (the amount will depend on the specific activity of the enzyme preparation).

  • In a separate container, dissolve potassium cyanide (6.51 g, 0.1 mol) in a minimal amount of the citrate buffer and add it slowly to the reaction mixture while stirring vigorously at 25 °C.

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral GC or HPLC.

  • Once the reaction is complete (typically after several hours), stop the stirring and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (R)-2-hydroxy-2-methylbutanenitrile.

  • Further purification can be achieved by column chromatography if necessary.

Protocol 3: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a fractionating column)

  • Heating mantle

  • Vacuum pump

  • Manometer

Procedure:

  • Set up the vacuum distillation apparatus in a fume hood.

  • Charge the distillation flask with the crude this compound.

  • Slowly apply vacuum to the system, ensuring all connections are secure.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 74-76 °C at 10 mmHg.

  • Monitor the purity of the collected fractions using GC or NMR.

  • Combine the pure fractions.

Downstream Applications and Protocols

This compound is a valuable precursor for the synthesis of other important molecules.

Conversion to α-Hydroxy-2-methylbutanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield α-hydroxy-2-methylbutanoic acid, a useful building block in organic synthesis.

Protocol 4: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (9.91 g, 0.1 mol).

  • Carefully add concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent, and purify the resulting α-hydroxy acid by recrystallization or column chromatography.

Reduction to 2-Amino-2-methyl-1-butanol

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding amino alcohol.

Protocol 5: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ice bath

  • Dropping funnel

  • Reflux apparatus

Procedure:

  • In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (3.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (9.91 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and remove the solvent to obtain the crude 2-amino-2-methyl-1-butanol.

  • Purify the product by distillation.

Visualizations

Cyanohydrin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone 2-Butanone alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->alkoxide cyanohydrin This compound alkoxide->cyanohydrin Protonation (from H₂O or HCN)

Caption: Mechanism of the cyanohydrin reaction.

Experimental_Workflow_Racemic_Synthesis start Start reactants Mix 2-Butanone and NaCN solution at 0-5 °C start->reactants acid_addition Slowly add H₂SO₄, maintaining T < 10 °C reactants->acid_addition stirring Stir for 2 hours at 0-5 °C acid_addition->stirring extraction Extract with Diethyl Ether stirring->extraction washing Wash organic layer with NaHCO₃ and brine extraction->washing drying Dry with MgSO₄ and filter washing->drying evaporation Evaporate solvent drying->evaporation purification Purify by Vacuum Distillation evaporation->purification end End: Racemic this compound purification->end

Caption: Experimental workflow for racemic synthesis.

Downstream_Conversions start This compound hydrolysis α-Hydroxy-2-methylbutanoic Acid start->hydrolysis Acid/Base Hydrolysis reduction 2-Amino-2-methyl-1-butanol start->reduction Reduction (e.g., LiAlH₄)

Caption: Key downstream conversions of the cyanohydrin.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-Cyanohydrins Using Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active cyanohydrins are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals, including α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols.[1][2] The enzymatic synthesis of (R)-cyanohydrins, utilizing (R)-hydroxynitrile lyases ((R)-HNLs), offers a highly efficient and environmentally benign alternative to chemical methods, providing access to these valuable intermediates with excellent enantioselectivity.[2][3]

(R)-HNLs catalyze the asymmetric addition of a cyanide group to a prochiral aldehyde or ketone, yielding the corresponding (R)-cyanohydrin.[4] A key challenge in this process is suppressing the competing non-enzymatic, base-catalyzed racemic reaction, which can lower the enantiomeric excess of the product.[5] This is often achieved by conducting the reaction at a low pH and using biphasic solvent systems.[3][6]

Enzyme immobilization is a critical strategy to enhance the operational stability of HNLs, particularly for those sensitive to acidic conditions, and to facilitate their recovery and reuse, thereby improving the economic viability of the process.[5][7] Common immobilization supports include Celite and other porous materials.[5][7]

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of (R)-cyanohydrins using immobilized (R)-HNLs, with a focus on practical experimental procedures and data analysis.

Data Presentation

The following table summarizes the performance of different immobilized (R)-hydroxynitrile lyases in the synthesis of various (R)-cyanohydrins, providing a comparative overview of their efficiency.

EnzymeSupportSubstrateReaction TimeConversion (%)Enantiomeric Excess (% ee)Reference
Arabidopsis thaliana HNL (AtHNL)EziG OpalBenzaldehyde30 min95>99[8][9]
Arabidopsis thaliana HNL (AtHNL)CeliteBenzaldehyde45 min96.899.8[5]
Prunus amygdalus HNL (PaHNL)Celite R-633Benzaldehyde5 hours>8094-95[10]
Prunus mume HNL (PmHNL)- (crude)Benzaldehyde-high>99[6]
Prunus mume HNL (PmHNL)- (crude)4-Methoxybenzaldehyde-high>99[6]
Prunus mume HNL (PmHNL)- (crude)2-Chlorobenzaldehyde-high>99[6]
Pouteria sapota HNL (PsHNL)Celite2-Fluorobenzaldehyde-->98[1]
Pouteria sapota HNL (PsHNL)Celite2-Chlorobenzaldehyde-->98[1]
Pouteria sapota HNL (PsHNL)Celite2-Bromobenzaldehyde-->98[1]
Pouteria sapota HNL (PsHNL)Celite2-Nitrobenzaldehyde--82 (initial), 95 (recycled)[1]

Experimental Protocols

Protocol 1: Immobilization of (R)-Hydroxynitrile Lyase on Celite

This protocol describes a general procedure for the immobilization of (R)-HNLs, such as PaHNL, onto a Celite support by physical adsorption.

Materials:

  • (R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

  • Celite R-633

  • Citrate/phosphate buffer (50 mM, pH 5.4)

  • Potassium phosphate buffer (100 mM, pH 7)

  • Deionized water

  • Lyophilizer

  • Rotary evaporator

Procedure:

  • Enzyme Preparation: Prepare a solution of the (R)-HNL in potassium phosphate buffer (100 mM, pH 7). For commercial enzymes, follow the manufacturer's instructions for reconstitution.

  • Celite Pre-treatment: Wash the Celite R-633 with 50 mM citrate/phosphate buffer (pH 5.4) to remove any impurities that might catalyze the racemic background reaction. Dry the Celite thoroughly.[11]

  • Immobilization:

    • Dissolve the lyophilized enzyme powder in a minimal amount of 100 mM potassium phosphate buffer (pH 7).

    • Add the pre-treated Celite R-633 to the enzyme solution.

    • Allow the mixture to stand at room temperature for a specified time (e.g., 1-2 hours) with gentle agitation to facilitate adsorption of the enzyme onto the support.

    • Remove the supernatant and wash the immobilized enzyme with buffer-saturated methyl-tert-butyl ether (MTBE) to remove any unbound enzyme.[11]

  • Drying and Storage:

    • Dry the immobilized enzyme preparation under vacuum or by lyophilization.

    • Store the dried immobilized enzyme at 4°C until use.

Protocol 2: Synthesis of (R)-Mandelonitrile using Immobilized PaHNL

This protocol details the synthesis of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide using Celite-immobilized PaHNL in a batch reactor.

Materials:

  • Immobilized PaHNL on Celite R-633 (prepared as in Protocol 1)

  • Benzaldehyde

  • Hydrogen cyanide (HCN) solution in MTBE (e.g., 1.5 M) - Caution: HCN is extremely toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Methyl-tert-butyl ether (MTBE), saturated with 50 mM citrate/phosphate buffer (pH 4)

  • 1,3,5-Triisopropylbenzene (internal standard)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add buffer-saturated MTBE.

    • Add benzaldehyde (e.g., 1 mmol).

    • Add the internal standard, 1,3,5-triisopropylbenzene (e.g., 0.1 mmol).

    • Add the immobilized PaHNL on Celite (e.g., 50 mg).[12]

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (e.g., 5°C).[12]

    • Initiate the reaction by adding the HCN solution in MTBE (e.g., 2 mL of a 1.75 M solution).[12]

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously (e.g., 700-900 rpm) at the set temperature.[10][12]

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of the (R)-mandelonitrile formed.

  • Work-up:

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

    • The immobilized enzyme can be washed with fresh MTBE and reused in subsequent batches.

    • The filtrate containing the product can be carefully concentrated under reduced pressure. Caution: Ensure all residual HCN is safely removed and neutralized.

Protocol 3: Analysis of Enantiomeric Excess (% ee) by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of the synthesized cyanohydrin using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • Chiral HPLC column (e.g., Chiralpak IA, Chiralcel OD-H)

  • HPLC system with a UV detector

  • Mobile phase solvents (e.g., n-hexane, isopropanol)

  • Sample of the reaction mixture or purified cyanohydrin

  • Racemic standard of the cyanohydrin

Procedure:

  • Method Development:

    • Develop a suitable HPLC method for the separation of the (R)- and (S)-enantiomers of the target cyanohydrin. This typically involves screening different chiral columns and mobile phase compositions.

    • Inject a racemic standard of the cyanohydrin to determine the retention times of both enantiomers.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the prepared sample onto the chiral HPLC column.

    • Record the chromatogram and integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Visualizations

Experimental Workflow for Enzymatic (R)-Cyanohydrin Synthesis

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Work-up & Analysis Enzyme (R)-HNL Solution Immobilization Enzyme Immobilization Enzyme->Immobilization Support Celite Support Support->Immobilization ImmobilizedEnzyme Immobilized (R)-HNL Immobilization->ImmobilizedEnzyme Reaction Enzymatic Reaction ImmobilizedEnzyme->Reaction Substrates Aldehyde/Ketone + HCN Substrates->Reaction ProductMixture Reaction Mixture Reaction->ProductMixture Separation Catalyst Separation ProductMixture->Separation RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme Purification Product Purification Separation->Purification RecycledEnzyme->Reaction Reuse Analysis Chiral HPLC/GC Analysis Purification->Analysis FinalProduct Enantiopure (R)-Cyanohydrin Analysis->FinalProduct

Caption: Workflow for the synthesis of (R)-cyanohydrins.

Logical Relationship in Stereoselective Cyanohydrin Synthesis

logical_relationship Prochiral Prochiral Aldehyde/Ketone Enzymatic Enzymatic Reaction ((R)-HNL) Prochiral->Enzymatic Chemical Non-Enzymatic Reaction (Base-Catalyzed) Prochiral->Chemical HCN Hydrogen Cyanide HCN->Enzymatic HCN->Chemical RCyanohydrin (R)-Cyanohydrin Enzymatic->RCyanohydrin High ee Racemic Racemic Cyanohydrin Chemical->Racemic Low ee

Caption: Competing pathways in cyanohydrin synthesis.

References

Application Notes and Protocols for the Characterization of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanenitrile, also known as butanone cyanohydrin, is a chiral cyanohydrin with significant applications in pharmaceutical and agrochemical synthesis.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a versatile intermediate for the synthesis of more complex molecules.[2] Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quantitative analysis throughout the drug development process. This document provides detailed application notes and experimental protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C5H9NO[2][3]
Molecular Weight 99.13 g/mol [2][4]
IUPAC Name This compound[2]
CAS Number 4111-08-4[2][3][5]
Appearance Colourless Oil[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data (Typical)

Proton TypeChemical Shift (δ) in CDCl₃MultiplicityIntegration
-CH₂- (Ethyl)~1.6 - 1.8 ppmQuartet2H
-CH₃ (Ethyl)~1.0 ppmTriplet3H
-CH₃ (Methyl)~1.5 ppmSinglet3H
-OHVariable (Broad Singlet)Singlet1H

¹³C NMR Spectral Data (Typical)

Carbon TypeChemical Shift (δ) in CDCl₃
-C≡N~122 ppm
>C(OH)-~70 ppm
-CH₂-~35 ppm
-CH₃ (on quaternary carbon)~25 ppm
-CH₃ (Ethyl)~8 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)~3400 (broad)Stretching vibration
C≡N (Nitrile)~2245 (sharp)Stretching vibration
C-H (Alkyl)~2980-2880Stretching vibration
C-O (Alcohol)~1100Stretching vibration

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Key Mass Spectral Data (Electron Ionization - EI)

m/zIonSignificance
99[M]⁺Molecular Ion
84[M-CH₃]⁺Loss of a methyl group
70[M-C₂H₅]⁺Loss of an ethyl group
54[M-H₂O-CN]⁺Loss of water and cyanide radical

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 150.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity and the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. Due to its chiral nature, chiral HPLC methods are required for the separation of its enantiomers.[6]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation. For improved stability of the cyanohydrin, the mobile phase can be acidified with a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomers will be separated into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. Chiral GC columns can be used for enantiomeric separation.

Experimental Protocol: Chiral Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methyl tert-butyl ether (MTBE).

  • Chromatographic Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-Dex CB).

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., split ratio 50:1).

  • Data Analysis: The enantiomers will elute at different retention times. The peak areas can be used for quantitative analysis and to determine the enantiomeric ratio.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity EnantiomericRatio Enantiomeric Ratio HPLC->EnantiomericRatio GC->Purity GC->EnantiomericRatio

Caption: General workflow for the analytical characterization of this compound.

Signaling_Pathway_Analogy cluster_input Analytical Input cluster_processing Data Processing & Analysis cluster_output Characterization Output RawData Raw Analytical Data (Spectra, Chromatograms) PeakIntegration Peak Integration & Identification RawData->PeakIntegration Chromatography SpectralInterpretation Spectral Interpretation RawData->SpectralInterpretation Spectroscopy Purity Purity PeakIntegration->Purity Enantiopurity Enantiomeric Purity PeakIntegration->Enantiopurity Identity Compound Identity SpectralInterpretation->Identity Structure Structure SpectralInterpretation->Structure

References

Application Notes: Transhydrocyanation with 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transhydrocyanation is a vital chemical process for the formation of cyanohydrins, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This method involves the transfer of a cyanide group from a donor molecule, such as 2-hydroxy-2-methylbutanenitrile (the cyanohydrin of 2-butanone), to a carbonyl substrate like an aldehyde or another ketone.[3] This process, which uses cyanohydrins as hydrogen cyanide (HCN) surrogates, provides a safer and more manageable alternative to the direct use of highly toxic HCN gas.[3][4] The reaction is an equilibrium process, typically initiated by a base, where the cyanohydrin donor releases HCN in situ, which then adds to the target carbonyl compound.[3][5] The equilibrium can be driven to favor the product by utilizing a more reactive HCN acceptor, such as an aldehyde, or by trapping the product as it forms.[5]

These application notes provide a detailed overview of the principles, applications, and experimental protocols for conducting transhydrocyanation reactions using this compound and its close, more commonly used analogue, acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile).

Reaction Principles and Mechanism

The transhydrocyanation reaction is a reversible, base-catalyzed process. The mechanism involves the deprotonation of the cyanohydrin's hydroxyl group by a base, which facilitates the elimination of the ketone (in this case, 2-butanone) and the formation of a cyanide anion. This cyanide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acceptor molecule to form a new tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the desired new cyanohydrin product and regenerates the base catalyst.

G Donor This compound Intermediate1 Deprotonated Donor Donor->Intermediate1 + B⁻ Base Base (B⁻) BH Conjugate Acid (BH) Intermediate1->Donor - B⁻ Ketone 2-Butanone Intermediate1->Ketone - CN⁻ Cyanide Cyanide (CN⁻) Intermediate1->Cyanide Ketone->Intermediate1 + CN⁻ Cyanide2 Cyanide (CN⁻) BH2 Conjugate Acid (BH) Acceptor Acceptor Carbonyl (R-CO-R') Intermediate2 Tetrahedral Alkoxide Acceptor->Intermediate2 + CN⁻ Intermediate2->Acceptor - CN⁻ Product Product Cyanohydrin Intermediate2->Product + BH Product->Intermediate2 - BH Cyanide2->Acceptor Base2 Base (B⁻) BH2->Base2

Caption: General mechanism of base-catalyzed transhydrocyanation.

Applications in Research and Drug Development

Cyanohydrins are exceptionally versatile building blocks in organic synthesis due to the presence of both a hydroxyl and a nitrile functional group.[2][6] Transhydrocyanation provides an efficient route to these intermediates, which are pivotal in the synthesis of many active pharmaceutical ingredients (APIs).

  • Synthesis of α-Hydroxy Acids: The nitrile group of a cyanohydrin can be readily hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid, a common structural motif in pharmaceuticals.

  • Synthesis of β-Amino Alcohols: The nitrile can be reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to form a primary amine.[6] The resulting β-amino alcohol structure is a key pharmacophore in numerous drug classes.

  • Asymmetric Synthesis: Chiral catalysts or enzymes can be employed to achieve enantioselective cyanohydrin formation, providing access to optically pure intermediates essential for modern drug development.[3]

G cluster_transformations Further Transformations Start Aldehyde or Ketone (Substrate) Reaction Transhydrocyanation Start->Reaction Reagent This compound (HCN Donor) Reagent->Reaction Product Product Cyanohydrin (Versatile Intermediate) Reaction->Product Hydrolysis Hydrolysis Product->Hydrolysis Reduction Reduction Product->Reduction Final_Acid α-Hydroxy Acid Hydrolysis->Final_Acid Final_Amine β-Amino Alcohol Reduction->Final_Amine End_Use Pharmaceuticals, Agrochemicals, Fine Chemicals Final_Acid->End_Use Final_Amine->End_Use

Caption: Synthetic utility of transhydrocyanation products.

Quantitative Data

The efficiency of cyanohydrin synthesis is often dependent on reaction conditions, particularly temperature. Lower temperatures generally favor higher yields by minimizing side reactions and decomposition of the cyanohydrin product.

Table 1: Typical Relationship Between Reaction Temperature and Product Yield in Cyanohydrin Synthesis

Temperature (°C) Reaction Time (h) Theoretical Yield (%)
0–5 2–3 >90
10–15 1.5–2.5 85–90
20–25 (Room Temp) 1–2 75–85
35–40 <1 <70

Data based on general principles and published data for analogous reactions.[3]

While data for this compound is sparse, studies using acetone cyanohydrin in catalyzed reactions demonstrate high efficiency.

Table 2: Example Yields for Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates using Acetone Cyanohydrin as the HCN Source

Entry Aryl Group (in Diazoacetate) Yield (%)
1 Phenyl 92
2 4-Methylphenyl 95
3 4-Methoxyphenyl 94
4 4-Chlorophenyl 89
5 2-Naphthyl 91

Data from a study by Park, Lee, and Chang (2010) illustrating the utility of cyanohydrins as HCN donors in specialized reactions.[7][8]

Experimental Protocols

Safety Precautions: EXTREME HAZARD: this compound, like all cyanohydrins, is highly toxic and can readily decompose to release hydrogen cyanide (HCN) gas, especially in the presence of water, heat, or bases.[1][4][9] All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. A cyanide antidote kit should be readily available, and personnel must be trained in its use. All waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Protocol 1: General Base-Catalyzed Transhydrocyanation of an Aldehyde

This protocol describes a general procedure for the cyanation of an aromatic or aliphatic aldehyde using this compound as the cyanide source.

Materials:

  • Aldehyde substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Toluene, Methylene Chloride)

  • Base catalyst (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), ~5-10 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar. Dissolve the aldehyde substrate (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Catalyst Addition: Add the base catalyst (e.g., Et₃N, 10 mol%) to the stirred solution.

  • Reagent Addition: Add this compound (1.2 eq) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding cold, saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., methylene chloride).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyanohydrin product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by distillation under high vacuum.

G start Start step1 Dissolve aldehyde substrate in anhydrous solvent start->step1 step2 Cool flask to 0-5°C in an ice bath step1->step2 step3 Add base catalyst (e.g., Et3N, 10 mol%) step2->step3 step4 Add this compound dropwise over 30-60 min step3->step4 step5 Stir and monitor reaction by TLC or GC step4->step5 check Is reaction complete? step5->check check->step5 No step6 Quench with cold aqueous NaHCO3 check->step6 Yes step7 Extract with organic solvent (3x) step6->step7 step8 Combine organic layers, wash with brine, dry step7->step8 step9 Filter and concentrate under reduced pressure step8->step9 step10 Purify product via chromatography or distillation step9->step10 end End step10->end

Caption: Experimental workflow for base-catalyzed transhydrocyanation.

Protocol 2: Copper-Catalyzed Hydrocyanation of α-Aryl Diazoacetates

This protocol is adapted from the work of Park, Lee, and Chang and demonstrates the use of a cyanohydrin as an HCN source in a transition-metal-catalyzed reaction.[7][8]

Materials:

  • α-Aryl diazoacetate (1.0 eq)

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%)

  • Acetone cyanohydrin (2.0 eq) (Note: Original procedure. This compound can be tested as a substitute)

  • Trimethylsilyl cyanide (TMSCN) (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: In a fume hood, add the α-aryl diazoacetate (1.0 eq) and Cu(CH₃CN)₄PF₆ (0.05 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.

  • Solvent and Reagents: Add anhydrous DCM via syringe. Stir the mixture at room temperature until a homogeneous solution is formed.

  • Addition: Sequentially add acetone cyanohydrin (2.0 eq) and TMSCN (0.5 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is typically accompanied by nitrogen gas evolution. Monitor progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-aryl cyanoacetate product.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin, is a chiral cyanohydrin that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for its conversion into a variety of other useful chiral molecules, such as α-hydroxy acids and β-amino alcohols. The enantioselective synthesis of this compound is of significant interest, particularly in the pharmaceutical and fine chemical industries, where stereochemistry plays a crucial role in the biological activity of molecules.

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-2-hydroxy-2-methylbutanenitrile using an (R)-selective hydroxynitrile lyase (HNL). The enzymatic approach offers a green and highly selective alternative to traditional chemical methods, which often result in racemic mixtures and require harsh reaction conditions.

Enzymatic Reaction Pathway

The synthesis of (R)-2-hydroxy-2-methylbutanenitrile is achieved through the enantioselective addition of a cyanide group to the prochiral carbonyl carbon of 2-butanone. This reaction is catalyzed by an (R)-selective hydroxynitrile lyase (HNL), such as the one sourced from flax, Linum usitatissimum (LuHNL). The enzyme provides a chiral environment that favors the formation of the (R)-enantiomer.

Enzymatic_Synthesis Substrate1 2-Butanone Enzyme (R)-Hydroxynitrile Lyase (e.g., from Linum usitatissimum) Substrate1->Enzyme Substrate Binding Substrate2 Cyanide Source (HCN) Substrate2->Enzyme Product (R)-2-Hydroxy-2-methylbutanenitrile Enzyme->Product Catalytic Conversion

Caption: Enzymatic synthesis of (R)-2-Hydroxy-2-methylbutanenitrile.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the enzymatic synthesis of (R)-2-hydroxy-2-methylbutanenitrile and its derivatives using hydroxynitrile lyases.

Enzyme PreparationSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Cross-linked enzyme aggregates of Linum usitatissimum HNL (LuHNL-CLEA)2-Butanone(R)-2-hydroxy-2-methylbutyric acid (after hydrolysis)8587[1]
LuHNL-CLEA (after 4 recycles)2-Butanone(R)-2-hydroxy-2-methylbutanenitrileNot Reported78[1]
General Enzymatic Synthesis with HNLs2-Butanone(R)-2-hydroxy-2-methylbutanenitrileNot Reported98[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Hydroxy-2-methylbutanenitrile using Immobilized (R)-Hydroxynitrile Lyase

This protocol describes a general procedure for the synthesis of (R)-2-hydroxy-2-methylbutanenitrile using a cross-linked enzyme aggregate (CLEA) of an (R)-hydroxynitrile lyase.

Materials:

  • (R)-Hydroxynitrile lyase from Linum usitatissimum (LuHNL), either as a crude extract or purified enzyme.

  • 2-Butanone (Methyl ethyl ketone)

  • Potassium cyanide (KCN) or Acetone cyanohydrin

  • Citric acid

  • Sodium citrate

  • Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE)

  • Glutaraldehyde solution (25% in water)

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Necessary glassware and magnetic stirrer

  • pH meter

Procedure:

Part A: Preparation of Immobilized Enzyme (LuHNL-CLEA)

  • Prepare a solution of LuHNL in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5).

  • Add a precipitant (e.g., ammonium sulfate or a water-miscible organic solvent like tert-butanol) to the enzyme solution with gentle stirring to induce the formation of enzyme aggregates.

  • To the suspension of enzyme aggregates, add a solution of a cross-linking agent, such as glutaraldehyde, and a co-feeder protein like BSA.

  • Continue stirring the mixture at a low temperature (e.g., 4°C) for a few hours to allow for cross-linking.

  • Collect the resulting CLEAs by centrifugation or filtration.

  • Wash the CLEAs extensively with buffer and then with deionized water to remove any unreacted reagents.

  • The prepared LuHNL-CLEAs can be stored as a suspension in buffer or lyophilized for long-term storage.

Part B: Enzymatic Synthesis

  • In a well-ventilated fume hood, prepare a 0.1 M citrate buffer with a pH of 4.5.

  • Set up a two-phase reaction system in a sealed reaction vessel. The aqueous phase consists of the citrate buffer, and the organic phase is diisopropyl ether or MTBE.

  • Add the prepared LuHNL-CLEAs to the aqueous phase.

  • In the organic phase, dissolve 2-butanone to a final concentration of approximately 0.5 M.

  • The cyanide source can be added in a controlled manner. If using KCN, it should be dissolved in the aqueous buffer. If using acetone cyanohydrin, it can be added to the organic phase. A molar excess of the cyanide source relative to 2-butanone is recommended.

  • Seal the reaction vessel and stir the mixture vigorously to ensure good mixing of the two phases at a controlled temperature, typically between 15-25°C.[3]

  • Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by separating the two phases. The immobilized enzyme in the aqueous phase can be recovered by filtration or centrifugation for reuse.

Part C: Product Purification

  • Separate the organic phase containing the product from the aqueous phase.

  • Wash the organic phase with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.[4]

Experimental_Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Reaction cluster_purification Purification Enzyme_Sol HNL Solution Precipitate Enzyme Aggregates Enzyme_Sol->Precipitate Add Precipitant Crosslink Cross-linking Precipitate->Crosslink Add Glutaraldehyde Wash Purified CLEAs Crosslink->Wash Centrifuge & Wash Add_Enzyme Enzyme Addition Wash->Add_Enzyme Reaction_Setup Reaction Vessel Setup Reaction_Setup->Add_Enzyme Two-phase system (Buffer/Organic Solvent) Add_Substrates Substrate Addition Add_Enzyme->Add_Substrates Add CLEAs Reaction Reaction Add_Substrates->Reaction Add 2-Butanone & Cyanide Source Monitoring Monitoring Reaction->Monitoring Stir at 15-25°C Quench Reaction Quench Monitoring->Quench GC/HPLC Analysis Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Phase Separation Evaporation Evaporation Drying->Evaporation Dry over MgSO4 Distillation Vacuum Distillation Evaporation->Distillation Solvent Removal

Caption: Experimental workflow for enzymatic synthesis of this compound.

Protocol 2: Analytical Method for Quantification and Enantiomeric Excess Determination

This protocol provides a general guideline for the analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a cyclodextrin-based column like Chiralcel OD-H or a protein-based column).

Mobile Phase Preparation:

  • A typical mobile phase for chiral separations in normal-phase mode is a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier like isopropanol or ethanol.

  • The exact ratio of the solvents needs to be optimized to achieve good separation of the enantiomers. A starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • For acidic or basic compounds, a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be added to the mobile phase to improve peak shape.

Sample Preparation:

  • Dilute the samples taken from the reaction mixture in the mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

Chromatographic Conditions:

  • Flow rate: Typically 0.5 - 1.0 mL/min.

  • Column temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection wavelength: Determined by the UV absorbance of the analyte. A wavelength in the range of 210-220 nm is often suitable for nitriles.

  • Injection volume: 10-20 µL.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound by comparing with available standards, if possible.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.

  • Quantify the product concentration by creating a calibration curve using standards of known concentrations.

Logical Relationships in Method Development

The optimization of the enzymatic synthesis of this compound involves considering the interplay of several key parameters. The following diagram illustrates the logical relationships in the method development process.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Desired Outcomes pH pH EE High Enantiomeric Excess pH->EE affects chemical background reaction Temp Temperature Temp->EE Conversion High Conversion Rate Temp->Conversion Solvent Solvent System Solvent->EE Solvent->Conversion Substrate_Conc Substrate Concentration Substrate_Conc->Conversion Enzyme_Loading Enzyme Loading Enzyme_Loading->Conversion Reusability Enzyme Reusability Enzyme_Loading->Reusability Immobilization Yield High Yield Conversion->Yield

Caption: Key parameter relationships in optimizing the enzymatic synthesis.

Disclaimer

The provided protocols are intended as a general guide and may require optimization for specific laboratory conditions and enzyme preparations. It is essential to handle all chemicals, particularly cyanides, with extreme caution in a well-ventilated fume hood and to follow all institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-methylbutanenitrile.

Troubleshooting Guide

Low Product Yield

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of this compound, typically formed via a cyanohydrin reaction from 2-butanone and a cyanide source, can be attributed to several factors. The reaction is reversible, and the equilibrium can be influenced by temperature, pH, and reagent purity.[1]

Troubleshooting Steps:

  • Temperature Control: The reaction is exothermic, and lower temperatures favor product formation.[1] Ensure the reaction is adequately cooled, ideally between 0-10°C, to shift the equilibrium towards the product.

  • pH Optimization: The reaction requires a slightly basic medium to ensure the presence of the nucleophilic cyanide ion (CN-). However, a highly basic environment can promote the reverse reaction. The optimal pH is typically between 8 and 10.[1] Use a buffer or carefully add a base to maintain the pH within this range.

  • Reagent Purity: Ensure that the 2-butanone and the cyanide source (e.g., KCN, NaCN) are of high purity. Impurities can lead to side reactions, reducing the yield of the desired product.

  • In-situ Generation of HCN: If using a cyanide salt and an acid to generate hydrogen cyanide (HCN) in situ, ensure the acid is added slowly and with efficient stirring to control the reaction rate and prevent the loss of gaseous HCN.[1]

  • Reaction Time: While the reaction is generally rapid, ensure it has been allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC.

Product Instability and Decomposition

Question: My purified this compound is showing signs of decomposition. What are the causes and how can I improve its stability?

Answer: this compound is susceptible to decomposition, primarily through two pathways: reversion to its starting materials (2-butanone and hydrogen cyanide) and hydrolysis of the nitrile group.[1] Stability is significantly influenced by pH and temperature.

Troubleshooting and Stabilization Strategies:

  • pH Control: The compound is most stable in a slightly acidic to neutral pH range. Strongly acidic or basic conditions can catalyze its decomposition. For storage, ensure the product is free from any acidic or basic residues from the synthesis.

  • Temperature: Store the purified compound at low temperatures, preferably in a refrigerator, to minimize the rate of decomposition.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: Ensure the product is thoroughly purified to remove any catalysts or impurities that could promote decomposition. Fractional distillation under reduced pressure is a common purification method.[3]

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when handling this compound?

The primary hazard is its potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] It is also classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and have a cyanide antidote kit readily available.

2. What are the expected byproducts in the synthesis of this compound?

The main potential byproduct is the unreacted starting material, 2-butanone. Under certain conditions, side reactions such as the polymerization of 2-butanone can occur, especially in the presence of a strong base.[1] Incomplete reaction or decomposition during workup can also lead to the presence of cyanide salts.

3. How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques can be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for the hydroxyl (-OH) and nitrile (-C≡N) functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and identify any volatile impurities.

4. What is the stereochemistry of this compound synthesized from 2-butanone?

The synthesis of this compound from 2-butanone typically results in a racemic mixture of the (R) and (S) enantiomers.[1] This is because the cyanide ion can attack the planar carbonyl group of 2-butanone from either face with equal probability.[1]

Quantitative Data Summary

ParameterValue/RangeConditionsReference(s)
Optimal Synthesis pH 8 - 10Cyanohydrin formation from 2-butanone[1]
Optimal Synthesis Temperature 0 - 10 °CTo favor product formation[1]
Boiling Point ~90 °Cat 10 mmHg[6]
Storage Temperature Refrigerator (2-8 °C)For enhanced stability[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction involves highly toxic cyanide. All steps must be performed in a certified fume hood with appropriate safety precautions.

Materials:

  • 2-Butanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • To the flask, add a solution of potassium cyanide in water.

  • Slowly add 2-butanone to the stirred cyanide solution while maintaining the temperature below 10°C.

  • From the dropping funnel, add glacial acetic acid dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction and the in-situ generation of HCN.

  • After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.

  • Monitor the reaction completion by TLC or GC.

  • Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound from unreacted starting materials and non-volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Begin heating the flask gently with the heating mantle.

  • Carefully apply vacuum to the system.

  • Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain steady during the collection of a pure fraction.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (approximately 90°C at 10 mmHg).[6]

  • Discard the initial and final fractions, which may contain lower and higher boiling point impurities, respectively.

  • Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Reagents: - 2-Butanone - KCN Solution - Acetic Acid setup Assemble Reaction Apparatus (Flask, Stirrer, Dropping Funnel) reagents->setup mix Mix 2-Butanone and KCN Solution in Ice Bath setup->mix add_acid Slowly Add Acetic Acid mix->add_acid stir Stir for 2-3 hours at 0-10°C add_acid->stir extract Extract with Diethyl Ether stir->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry distill Fractional Distillation under Reduced Pressure dry->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Reaction Temperature Maintained at 0-10°C? start->check_temp check_ph Is pH between 8 and 10? check_temp->check_ph Yes adjust_temp Improve Cooling/ Use Ice Bath check_temp->adjust_temp No check_reagents Are Reagents Pure? check_ph->check_reagents Yes adjust_ph Adjust pH with Buffer or Dilute Base/Acid check_ph->adjust_ph No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes purify_reagents Use High Purity Reagents check_reagents->purify_reagents No increase_time Increase Reaction Time and Monitor Progress (TLC/GC) check_time->increase_time No end Yield Improved check_time->end Yes adjust_temp->check_ph adjust_ph->check_reagents purify_reagents->check_time increase_time->end

Caption: Troubleshooting decision tree for low product yield.

Decomposition_Pathways compound This compound reversion Reversion to Starting Materials compound->reversion Basic or Acidic Conditions hydrolysis Hydrolysis of Nitrile Group compound->hydrolysis Acidic or Basic Conditions ketone 2-Butanone reversion->ketone hcn Hydrogen Cyanide (HCN) reversion->hcn amide 2-Hydroxy-2-methylbutanamide hydrolysis->amide acid 2-Hydroxy-2-methylbutanoic Acid amide->acid Further Hydrolysis

Caption: Decomposition pathways of this compound.

References

Technical Support Center: Stabilization of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-2-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyanohydrin, a functional group containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[1] Its stability is a concern because it can decompose back into its starting materials, 2-butanone and toxic hydrogen cyanide (HCN), or undergo hydrolysis of the nitrile group.[2] This decomposition can affect the purity, efficacy, and safety of experimental procedures and formulations.

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathways are:

  • Reversion to starting materials: This is a reversible reaction where the cyanohydrin reverts to 2-butanone and hydrogen cyanide. This process is accelerated by neutral or basic pH conditions.[2]

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form an α-hydroxy amide and subsequently an α-hydroxy carboxylic acid.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions (pH 4-5).[2] As the pH increases towards neutral and basic conditions, the equilibrium shifts towards the formation of 2-butanone and hydrogen cyanide, leading to accelerated decomposition.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, well-ventilated place, away from heat and sources of ignition.[3][4] The container should be tightly closed to prevent exposure to moisture and air.[3][4] For long-term stability, the use of a stabilizer is recommended.

Troubleshooting Guide

Issue 1: My this compound solution is turning yellow.

  • Possible Cause: Discoloration can be an indication of decomposition or the presence of impurities. The formation of conjugated systems or side-products from the decomposition of the cyanohydrin can lead to a yellow appearance.

  • Recommended Action:

    • Verify the pH of your solution. If it is neutral or basic, adjust to a pH of 4-5 using a suitable acid stabilizer.

    • Analyze the purity of the sample using HPLC or GC to identify any degradation products.

    • If the product has degraded significantly, it may need to be repurified or a fresh batch should be used.

Issue 2: I am observing a loss of purity in my sample over time, even under recommended storage conditions.

  • Possible Cause: Even under cool and acidic conditions, slow decomposition can occur. This may be due to insufficient stabilizer concentration or the presence of trace impurities that catalyze decomposition.

  • Recommended Action:

    • Increase the concentration of the acid stabilizer within the recommended range (see Table 2).

    • Ensure the storage container is inert and does not leach any basic substances.

    • Re-evaluate the purity of the starting materials used for the synthesis of the cyanohydrin.

Issue 3: My reaction yield is lower than expected when using this compound.

  • Possible Cause: If the reaction conditions are neutral or basic, the cyanohydrin may be decomposing back to 2-butanone and HCN, reducing the amount of active reagent.

  • Recommended Action:

    • Ensure the reaction medium is acidic (pH 4-5) if compatible with your desired transformation.

    • If the reaction must be run under neutral or basic conditions, consider using a protected form of the cyanohydrin, such as a silyl ether, which is more stable.[5]

Data on Stabilization and Decomposition

Table 1: pH-Dependent Decomposition of a Representative Cyanohydrin (Acetone Cyanohydrin)

pHHalf-life (minutes)
4.957
6.328
6.88

Data from a study on acetone cyanohydrin, a structurally similar compound, illustrates the general trend of cyanohydrin stability.[2]

Table 2: Comparison of Stabilizers for a Representative Cyanohydrin

StabilizerConcentration (% w/w)Enantiomeric Excess after 7 hours (%)Content after 7 hours (%)
Citric Acid0.191.0Not specified
Boric Anhydride0.191.091.6
Phosphoric Acid0.191.193.2

This data is from a patent on stabilizing enantiomer-enriched cyanohydrins and provides a comparison of different acid stabilizers.[3]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To determine the stability of this compound under accelerated conditions to predict its shelf-life.

Materials:

  • This compound sample

  • Selected stabilizer (e.g., phosphoric acid, citric acid)

  • Vials with inert caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC system with a suitable column (e.g., C18) for purity analysis

Methodology:

  • Prepare samples of this compound with and without the selected stabilizer at a known concentration (e.g., 0.1% w/w).

  • Dispense the samples into vials, ensuring a tight seal.

  • Place the vials in the stability chamber at 40°C and 75% relative humidity.[4]

  • At specified time points (e.g., 0, 1, 2, 4, and 6 months), remove a vial for analysis.[4]

  • Analyze the purity of the sample using a validated HPLC method to determine the concentration of this compound and the presence of any degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: HPLC Method for Purity Assessment

Objective: To quantify the purity of this compound and detect degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: To be determined based on the UV absorbance of this compound (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10-20 µL[6]

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by dissolving a known amount of the test material in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peak corresponding to this compound and any impurity peaks based on their retention times.

  • Calculate the purity of the sample based on the peak areas.

Visualizations

DecompositionPathways This compound This compound 2-Butanone + HCN 2-Butanone + HCN This compound->2-Butanone + HCN Reversion (Neutral/Basic pH) Alpha-hydroxy Amide Alpha-hydroxy Amide This compound->Alpha-hydroxy Amide Hydrolysis Alpha-hydroxy Carboxylic Acid Alpha-hydroxy Carboxylic Acid Alpha-hydroxy Amide->Alpha-hydroxy Carboxylic Acid Further Hydrolysis

Caption: Decomposition pathways of this compound.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Prepare Samples Prepare Samples Add Stabilizer Add Stabilizer Prepare Samples->Add Stabilizer Dispense into Vials Dispense into Vials Add Stabilizer->Dispense into Vials Place in Stability Chamber (40°C, 75% RH) Place in Stability Chamber (40°C, 75% RH) Dispense into Vials->Place in Stability Chamber (40°C, 75% RH) Remove Samples at Time Points Remove Samples at Time Points Place in Stability Chamber (40°C, 75% RH)->Remove Samples at Time Points HPLC Analysis HPLC Analysis Remove Samples at Time Points->HPLC Analysis Determine Purity and Degradation Determine Purity and Degradation HPLC Analysis->Determine Purity and Degradation Plot Degradation Kinetics Plot Degradation Kinetics Determine Purity and Degradation->Plot Degradation Kinetics

Caption: Experimental workflow for accelerated stability testing.

TroubleshootingGuide action action issue issue Observed Issue Observed Issue Discoloration? Discoloration? Observed Issue->Discoloration? Purity Loss? Purity Loss? Observed Issue->Purity Loss? Low Reaction Yield? Low Reaction Yield? Observed Issue->Low Reaction Yield? Check pH Check pH Discoloration?->Check pH Yes Adjust to pH 4-5 Adjust to pH 4-5 Check pH->Adjust to pH 4-5 Neutral/Basic Analyze Purity (HPLC/GC) Analyze Purity (HPLC/GC) Check pH->Analyze Purity (HPLC/GC) Acidic Use Protected Cyanohydrin Use Protected Cyanohydrin Adjust to pH 4-5->Use Protected Cyanohydrin If pH change not possible Increase Stabilizer Conc. Increase Stabilizer Conc. Purity Loss?->Increase Stabilizer Conc. Yes Check Container Inertness Check Container Inertness Increase Stabilizer Conc.->Check Container Inertness Check Reaction pH Check Reaction pH Low Reaction Yield?->Check Reaction pH Yes Check Reaction pH->Adjust to pH 4-5 Neutral/Basic Proceed with Reaction Proceed with Reaction Check Reaction pH->Proceed with Reaction Acidic

Caption: Logical troubleshooting guide for common issues.

References

Technical Support Center: Optimizing 2-Hydroxy-2-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Hydroxy-2-methylbutanenitrile. It includes detailed experimental protocols, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis process.

Data Presentation: Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following table summarizes key quantitative data from various synthetic methods.

Synthetic MethodCatalystTemperature (°C)pHKey FeaturesReported Yield/Selectivity
Traditional HCN Addition NaOH, KCN0 - 408 - 10Standard method, requires careful handling of HCN. The reaction is exothermic and reversible; lower temperatures favor product formation.[1]Yields are variable and dependent on precise conditions; can be >90% under optimal temperature control (0-5°C).[1]
In Situ HCN Generation NaCN/Acid (e.g., H₂SO₄)Room Temperature~4 - 5Avoids handling pure HCN gas by generating it in the reaction mixture. This pH range provides the fastest reaction rate.[2][3]A patent reported a yield of 88.9% for methyl ethyl ketone cyanohydrin using this method.[4][5]
Trimethylsilyl Cyanide (TMSCN) Method ZnI₂, SnCl₄AmbientNot specifiedAvoids direct handling of HCN gas. Requires anhydrous conditions as TMSCN is moisture-sensitive.[1]Can achieve >90% selectivity at ambient temperatures.[1]
Enzymatic Synthesis Hydroxynitrile Lyases (HNLs)25 - 40~4.0 - 5.5Enables enantioselective synthesis, producing specific stereoisomers.[1][6]Can achieve high enantiomeric excess (e.g., 98% ee for the (R)-enantiomer).[1]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Traditional Synthesis via In Situ Hydrogen Cyanide Generation

This protocol is adapted from established procedures for cyanohydrin formation.[4][5]

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), dilute solution

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Place the flask in an ice bath to maintain a low temperature.

  • Prepare a solution of sodium cyanide in water in the flask.

  • Add 2-butanone to the stirred sodium cyanide solution.

  • Slowly add a dilute solution of sulfuric acid from the dropping funnel. Maintain the temperature below 10°C. The pH of the solution should be maintained between 4 and 5 for the optimal reaction rate.[2][3]

  • After the addition of acid is complete, continue stirring the mixture in the ice bath for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This method offers a safer alternative to using HCN directly.[1][7]

Materials:

  • 2-Butanone (MEK), anhydrous

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂), anhydrous

  • Methylene chloride, anhydrous

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3N solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Under an inert atmosphere, charge the flask with anhydrous 2-butanone, anhydrous methylene chloride, and a catalytic amount of anhydrous zinc iodide.

  • Add trimethylsilyl cyanide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess TMSCN under reduced pressure. This yields the O-silylated cyanohydrin intermediate.

  • To the crude intermediate, add tetrahydrofuran and 3N hydrochloric acid to hydrolyze the silyl ether.

  • Heat the mixture to facilitate hydrolysis.

  • After cooling, extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent and purify the product by vacuum distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants (2-Butanone, Cyanide Source) setup_reaction Set up Reaction Vessel (Flask, Stirrer, Condenser) initiate_reaction Initiate Reaction (Add Reagents, Control Temp/pH) setup_reaction->initiate_reaction monitor_progress Monitor Progress (TLC, GC) initiate_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction extraction Solvent Extraction quench_reaction->extraction drying Dry Organic Layer extraction->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Synthesis start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_catalyst Check Catalyst Activity start->check_catalyst check_impurities Analyze for Impurities/Side Products start->check_impurities reagent_issue Solution: Use fresh/pure reagents; adjust stoichiometry. check_reagents->reagent_issue Issue Found condition_issue Solution: Optimize temperature, pH, and reaction time. check_conditions->condition_issue Issue Found catalyst_issue Solution: Use fresh catalyst; ensure proper activation. check_catalyst->catalyst_issue Issue Found impurity_issue Solution: Adjust work-up procedure; consider alternative purification. check_impurities->impurity_issue Issue Found

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety precautions when synthesizing this compound?

    • A1: The primary hazard is the high toxicity of cyanide-containing reagents, especially hydrogen cyanide (HCN), which is a volatile and poisonous gas.[1] All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Reactions involving TMSCN should be conducted under anhydrous conditions to prevent the release of HCN gas upon hydrolysis.[1]

  • Q2: My reaction is not proceeding to completion. What are the likely causes?

    • A2: The cyanohydrin formation is a reversible reaction.[1][8] Low conversion can be due to several factors:

      • Temperature: The reaction is exothermic, and higher temperatures can shift the equilibrium back to the starting materials.[1] Ensure adequate cooling, especially during the initial stages.

      • pH: For the traditional method, a slightly alkaline pH (8-10) is necessary to have a sufficient concentration of the nucleophilic cyanide ion.[1] If using the in situ generation method, a pH of 4-5 is optimal.[2][3] Incorrect pH can significantly slow down or halt the reaction.

      • Reagent Quality: Ensure that the 2-butanone is free of acidic impurities and that the cyanide source is of good quality.

  • Q3: I am observing significant side product formation. What are these impurities and how can I minimize them?

    • A3: A potential side reaction is the hydrolysis of the nitrile group to a carboxylic acid, especially if the reaction is worked up under harsh acidic or basic conditions with heating.[9] To minimize this, use mild work-up conditions. Another possibility is the formation of condensation products of 2-butanone, especially under strongly basic conditions.

  • Q4: How can I achieve a stereoselective synthesis of this compound?

    • A4: The traditional chemical synthesis methods produce a racemic mixture (an equal mixture of both enantiomers) because the starting material, 2-butanone, is achiral.[1] To achieve a stereoselective synthesis, an enzymatic approach using hydroxynitrile lyases (HNLs) is recommended.[1] For example, an aliphatic (R)-hydroxynitrile lyase can be used to specifically synthesize (2R)-2-hydroxy-2-methylbutanenitrile with high enantiomeric excess.[1]

  • Q5: What is the best method for purifying the final product?

    • A5: Vacuum distillation is a common and effective method for purifying this compound, as it allows for separation from less volatile impurities at a lower temperature, minimizing the risk of product decomposition.

  • Q6: Can I use potassium cyanide instead of sodium cyanide?

    • A6: Yes, potassium cyanide (KCN) can be used as a cyanide source in a similar manner to sodium cyanide (NaCN) for the traditional cyanohydrin synthesis.[1][8]

  • Q7: Why are anhydrous conditions necessary for the TMSCN method?

    • A7: Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture. It readily hydrolyzes in the presence of water to produce trimethylsilanol and toxic hydrogen cyanide gas.[1] This not only consumes the reagent but also poses a significant safety hazard. Therefore, using dry solvents and an inert atmosphere is crucial for both safety and reaction efficiency.[1]

References

Decomposition of 2-Hydroxy-2-methylbutanenitrile and its prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of 2-hydroxy-2-methylbutanenitrile and its prevention.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Decrease in Product Yield Over Time

Possible Cause: Decomposition of this compound back to its starting materials, 2-butanone and hydrogen cyanide (HCN). This is a reversible reaction favored by certain conditions.[1][2]

Troubleshooting Steps:

  • Verify pH of the solution: Basic conditions significantly accelerate the decomposition of cyanohydrins.[1] Ensure the pH of your reaction mixture or storage solution is neutral or slightly acidic.

  • Control the temperature: Elevated temperatures promote the breakdown of this compound.[3] If possible, conduct your experiment at a lower temperature and store the compound in a cool environment.

  • Minimize water content: The presence of water can facilitate decomposition.[2][4] Use anhydrous solvents and store the compound in a tightly sealed container in a dry environment.

  • Utilize a stabilizer: The addition of a small amount of an acidic stabilizer can help prevent decomposition.

    • Citric Acid and/or Boric Acid: Add 0.01 to 5% by weight of citric acid, boric acid, or a combination of both to the this compound.[5] For many applications, an addition of 0.02 to 1% by weight is sufficient.[5] Boric anhydride is particularly useful if the compound is contaminated with water, as it will react with the water to form boric acid.[5]

    • Other Acids: While acids like sulfuric acid and phosphoric acid have been traditionally used, care must be taken as strong acids at elevated temperatures can also promote decomposition and other side reactions.[3]

Logical Flow for Troubleshooting Yield Loss:

Troubleshooting Yield Loss start Start: Unexpected Decrease in Yield check_pH Check pH of Solution start->check_pH is_basic Is pH > 7? check_pH->is_basic adjust_pH Adjust to Neutral/Slightly Acidic pH is_basic->adjust_pH Yes check_temp Check Temperature is_basic->check_temp No adjust_pH->check_temp is_high_temp Is Temperature Elevated? check_temp->is_high_temp lower_temp Lower Reaction/Storage Temperature is_high_temp->lower_temp Yes check_water Check for Water Presence is_high_temp->check_water No lower_temp->check_water is_water_present Is Water Present? check_water->is_water_present use_anhydrous Use Anhydrous Conditions is_water_present->use_anhydrous Yes add_stabilizer Consider Adding a Stabilizer (e.g., Citric or Boric Acid) is_water_present->add_stabilizer No use_anhydrous->add_stabilizer end End: Yield Stabilized add_stabilizer->end

Caption: Troubleshooting workflow for addressing yield loss of this compound.

Issue 2: Inconsistent Analytical Results, Especially with Gas Chromatography (GC)

Possible Cause: Thermal decomposition of this compound in the hot GC inlet.

Troubleshooting Steps:

  • Lower the GC Inlet Temperature: High inlet temperatures can cause the cyanohydrin to revert to 2-butanone and HCN, leading to inaccurate quantification.

  • Use a Cool-on-Column Inlet: This type of inlet introduces the sample at a temperature close to the oven's initial temperature, minimizing thermal stress on the analyte.

  • Derivatization: Consider derivatizing the hydroxyl group to a more thermally stable functional group before GC analysis.

  • Switch to High-Performance Liquid Chromatography (HPLC): HPLC is a less harsh analytical technique for thermally labile compounds like cyanohydrins and is often the preferred method for purity assessment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The primary decomposition pathway is a reversible retro-cyanohydrin reaction, yielding 2-butanone and hydrogen cyanide (HCN) .[1][3] Under certain conditions, such as in the presence of strong acids or bases, the nitrile group can undergo hydrolysis to form 2-hydroxy-2-methylbutanamide and subsequently 2-hydroxy-2-methylbutanoic acid .

Decomposition Pathway of this compound:

Decomposition Pathway cyanohydrin This compound ketone 2-Butanone cyanohydrin->ketone Reversible (Heat, Base) hcn Hydrogen Cyanide cyanohydrin->hcn Reversible (Heat, Base) amide 2-Hydroxy-2-methylbutanamide cyanohydrin->amide Hydrolysis (Acid/Base) acid 2-Hydroxy-2-methylbutanoic Acid amide->acid Hydrolysis (Acid/Base)

Caption: Decomposition pathways of this compound.

Q2: How does pH affect the stability of this compound?

A2: The stability of cyanohydrins is highly pH-dependent. Alkaline (basic) conditions significantly accelerate the rate of decomposition back to the parent ketone and hydrogen cyanide.[1] Acidic conditions can help to stabilize the cyanohydrin. For instance, maintaining a slightly acidic pH of 4-5 is recommended for the storage of acetone cyanohydrin, a closely related compound.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dry place in a tightly sealed container. The addition of a stabilizer, such as a small amount of citric or boric acid (0.02-1% by weight), is also recommended.[5]

Quantitative Data on Decomposition

pHHalf-life (minutes)
4.957
6.328
6.88

Data for acetone cyanohydrin decomposition.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of acetonitrile and water is typically used.
  • The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape and resolution.
  • Isocratic or gradient elution can be employed depending on the complexity of the sample. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

3. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 µL
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-215 nm) may be used, or a detector more suitable for non-chromophoric compounds, such as a refractive index (RI) detector or a mass spectrometer (MS), can be employed.

5. Data Analysis:

  • The purity of the sample can be determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Protocol 2: Gas Chromatography (GC) for Analysis (with caution)

This protocol is for the analysis of this compound, keeping in mind its thermal lability.

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
  • A polar capillary column is suitable, such as a DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
  • Ensure the sample is dry, as water can promote decomposition.

3. GC Conditions:

  • Inlet Temperature: Use the lowest possible temperature that allows for efficient volatilization of the analyte to minimize on-column decomposition. A starting point could be 150-200°C. A cool-on-column inlet is highly recommended if available.
  • Oven Temperature Program:
  • Initial Temperature: 40-60°C, hold for 1-2 minutes.
  • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of around 150-200°C.
  • Hold at the final temperature for a few minutes to ensure all components have eluted.
  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Detector Temperature (FID): 250-300°C.
  • MS Transfer Line Temperature: 200-250°C.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and/or mass spectrum.
  • Be aware of potential peaks corresponding to the decomposition products, 2-butanone and HCN (HCN is highly volatile and may not be easily detected by standard GC-FID). The presence of a significant 2-butanone peak that is not present in an HPLC analysis of the same sample is a strong indicator of thermal decomposition in the GC system.

References

Technical Support Center: 2-Hydroxy-2-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-2-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound, also known as methyl ethyl ketone cyanohydrin, include:

  • Traditional Cyanohydrin Reaction: This method involves the reaction of methyl ethyl ketone (MEK) with hydrogen cyanide (HCN) or an in-situ generated cyanide source from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.[1]

  • Trimethylsilyl Cyanide (TMSCN) Method: This approach uses trimethylsilyl cyanide as a cyanide source to react with methyl ethyl ketone. It is considered a safer alternative to using HCN gas directly.[1]

  • Enzymatic Synthesis: Hydroxynitrile lyases (HNLs) can be used to catalyze the asymmetric addition of cyanide to methyl ethyl ketone, which is particularly useful for producing enantiomerically pure (R)- or (S)-2-Hydroxy-2-methylbutanenitrile.[1]

Q2: What are the critical parameters to control for optimizing the yield and purity?

A2: To optimize the synthesis of this compound, the following parameters are critical:

  • pH: The reaction is typically base-catalyzed. Maintaining an optimal pH range of 8-10 is crucial for the traditional method.[1] If the pH is too low, the concentration of the cyanide nucleophile is reduced. If it's too high, it can promote side reactions.[1] For enzymatic synthesis, a lower pH of 4-5 is often optimal to suppress the non-enzymatic reaction.[2]

  • Temperature: The cyanohydrin formation is an exothermic reaction. Therefore, maintaining a low temperature, typically between -10°C and 30°C, is essential to prevent the decomposition of the product and minimize side reactions.[1][3]

  • Stoichiometry: The molar ratio of cyanide to methyl ethyl ketone should be carefully controlled, typically between 0.90 and 1.10.[3]

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary method for determining purity. For chiral analysis to separate enantiomers, a chiral stationary phase is required.[1]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) can also be used to quantify impurities.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Sub-optimal pH: The pH of the reaction mixture is outside the optimal range (8-10 for traditional synthesis).Carefully monitor and adjust the pH of the reaction mixture using a suitable acid or base.
Incorrect Temperature: The reaction temperature is too high, leading to product decomposition.Maintain the reaction temperature within the recommended range (-10°C to 30°C) using an ice bath or a cooling system.[3]
Reversible Reaction: The equilibrium of the reaction is shifting back towards the reactants.Use a slight excess of the cyanide source and ensure rapid work-up after the reaction is complete to isolate the product.
Incomplete Reaction: The reaction has not gone to completion.Increase the reaction time or consider using a more effective catalyst.
Low Purity Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Improve the purification process (e.g., fractional distillation under reduced pressure).
Side Reactions: Undesirable side reactions are occurring, leading to byproducts.Control the temperature and pH carefully. Ensure the absence of impurities in the starting materials that could catalyze side reactions.
Product Decomposition: The product is decomposing during work-up or purification.Perform the work-up and purification steps as quickly as possible and at low temperatures. For distillation, use reduced pressure to lower the boiling point.[4] Acidification of the crude product to a pH of 2 can help stabilize it before purification.[3]
Formation of Racemic Mixture (when enantiopure product is desired) Non-enantioselective Synthesis: The synthetic method used does not favor the formation of one enantiomer over the other.Employ an enantioselective method, such as enzymatic synthesis using a suitable hydroxynitrile lyase (HNL), which can yield high enantiomeric excess.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic Method Catalyst Key Features Reported Yield/Selectivity
Traditional HCN AdditionNaOH, KCNRequires pH control (typically 8-10).[1]Variable, up to 88.9% reported.[5][6][7]
Trimethylsilyl Cyanide (TMSCN) MethodZnI₂, SnCl₄Avoids direct handling of HCN gas, can offer improved selectivity.[1]>90% selectivity at ambient temperatures.[1]
Enzymatic SynthesisHydroxynitrile Lyases (HNLs)Enantioselective synthesis of (R)- or (S)-enantiomer.[1]Up to 98% enantiomeric excess.[1]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

This protocol is based on the reaction of methyl ethyl ketone with sodium cyanide and an acid.

Materials:

  • Methyl ethyl ketone (MEK)

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Methylene chloride or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add methyl ethyl ketone.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sulfuric acid or hydrochloric acid to the stirred mixture over 2-3 hours, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with methylene chloride or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column for general purity analysis.

  • Chiral stationary phase column (e.g., cellulose or amylose-based) for enantiomeric separation.

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[8]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).[1]

  • Inject the standard solution and then the sample solution into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the product and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the product to the total peak area of all components. For enantiomeric purity, calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Visualizations

reaction_workflow General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product MEK Methyl Ethyl Ketone Reaction Cyanohydrin Formation (Controlled Temp & pH) MEK->Reaction Cyanide Cyanide Source (HCN, NaCN, TMSCN) Cyanide->Reaction Extraction Extraction Reaction->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_pH Is pH optimal (8-10)? Start->Check_pH Check_Temp Is temperature low enough (-10 to 30°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp No Recheck Re-run and check yield Check_Time->Recheck No, leading to incomplete reaction Check_Time->Recheck Yes Adjust_pH->Recheck Adjust_Temp->Recheck Increase_Time Increase Reaction Time Increase_Time->Recheck

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: pH Control in 2-Hydroxy-2-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2-methylbutanenitrile. The following information is designed to address common challenges related to pH control during this chemical process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on pH-related issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield pH is too low: An acidic environment (pH < 7) protonates the cyanide ions (CN-), reducing the concentration of the essential nucleophile. The pKa of hydrogen cyanide (HCN) is approximately 9.2, meaning that at lower pH values, the equilibrium shifts away from the reactive cyanide anion.[1]Carefully raise the pH of the reaction mixture to a slightly alkaline range of 8-10 using a suitable base (e.g., NaOH, K2CO3) to increase the concentration of free cyanide ions.[2] Monitor the pH closely during the addition of the base.
pH is too high: Very high pH levels (pH > 11) can promote the reverse reaction, leading to the decomposition of the this compound product back to 2-butanone and cyanide. It can also lead to the formation of unwanted byproducts through base-catalyzed side reactions of the starting material or product.Lower the pH to the optimal range of 8-10 by careful addition of a dilute acid (e.g., HCl, H2SO4). Avoid over-acidification, which would inhibit the forward reaction.
Formation of a Yellow or Brown Color in the Reaction Mixture Side reactions at high pH: Elevated pH can induce polymerization or condensation reactions of 2-butanone, leading to colored impurities.Maintain the pH within the recommended 8-10 range. Ensure efficient stirring to prevent localized areas of high base concentration. Consider lowering the reaction temperature to minimize the rate of side reactions.
Inconsistent Results Between Batches Inadequate pH monitoring and control: Fluctuations in pH between different experimental runs will lead to variability in yield and purity.Implement a strict pH monitoring protocol. Use a calibrated pH meter suitable for organic/aqueous mixtures. Record the pH at regular intervals and make necessary adjustments promptly.
Slow Reaction Rate Insufficiently basic conditions: While a slightly alkaline pH is necessary, a pH that is too close to neutral may not provide a high enough concentration of the cyanide nucleophile for a rapid reaction.[2]Ensure the pH is maintained at the lower end of the optimal range (around pH 8-9) to balance nucleophile availability and product stability.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the synthesis of this compound?

For the traditional chemical synthesis using a cyanide salt and 2-butanone, the optimal pH range is typically between 8 and 10.[2] This range is a compromise: it is basic enough to ensure a sufficient concentration of the cyanide nucleophile (CN-) for the reaction to proceed efficiently, but not so basic as to cause significant product decomposition or side reactions.

2. Why is pH control so critical in this synthesis?

The pH of the reaction medium directly influences the equilibrium between hydrogen cyanide (HCN) and the cyanide anion (CN-). The pKa of HCN is approximately 9.2.

  • Below pH 7: The majority of the cyanide will be in the protonated, non-nucleophilic HCN form, leading to a very slow or no reaction.

  • Between pH 8 and 10: There is a sufficient concentration of the cyanide anion to act as a nucleophile and attack the carbonyl carbon of 2-butanone.

  • Above pH 11: The high concentration of hydroxide ions can promote the reverse reaction, leading to the decomposition of the desired product. The predicted pKa of this compound is around 11.45, and deprotonation of its hydroxyl group can facilitate the elimination of the cyanide ion.

3. What are the consequences of incorrect pH?

pH RangeConsequence
< 7Low to no product yield due to insufficient nucleophile concentration.
7 - 8Slow reaction rate.
8 - 10 Optimal range for good yield and reaction rate.
> 11Product decomposition back to starting materials and formation of byproducts.

4. How can I accurately monitor the pH of the reaction?

It is recommended to use a calibrated pH meter with an electrode suitable for use in mixed aqueous-organic solutions. Regular calibration of the pH meter is crucial for accurate readings. Samples should be taken from the reaction mixture at regular intervals, and the pH should be recorded.

5. What should I use to adjust the pH?

For increasing the pH, a dilute solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used. For decreasing the pH, a dilute solution of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) is suitable. Add the acid or base dropwise with vigorous stirring to avoid localized pH extremes.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2-Butanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Deionized water

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for pH adjustment

  • Dilute sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for pH adjustment

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter with a suitable electrode

  • Reaction vessel (round-bottom flask)

  • Dropping funnel

Procedure:

  • In a well-ventilated fume hood, dissolve the cyanide salt (e.g., KCN) in deionized water in the reaction vessel, cooled in an ice bath.

  • Add 2-butanone to the cyanide solution with continuous stirring.

  • Slowly add dilute acid to the mixture via a dropping funnel to bring the pH to approximately 8. Monitor the pH continuously with a calibrated pH meter.

  • Maintain the reaction temperature between 10-20°C using the ice bath.

  • Allow the reaction to proceed with stirring for several hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC, TLC).

  • Throughout the reaction, monitor the pH and maintain it within the 8-10 range by adding small amounts of dilute acid or base as needed.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 5 to quench the reaction and neutralize any remaining cyanide. Caution: This step will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

  • The product can then be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by distillation under reduced pressure.

Visualizations

Reaction Pathway

ReactionPathway Figure 1. Synthesis of this compound 2-Butanone 2-Butanone Intermediate Tetrahedral Intermediate 2-Butanone->Intermediate + CN- Cyanide_Ion Cyanide Ion (CN-) Cyanide_Ion->Intermediate Product This compound Intermediate->Product + H+ (from HCN) HCN HCN HCN->Product

Caption: Synthesis of this compound.

Experimental Workflow for pH Control

pHTroubleshooting Figure 2. pH Control Workflow Start Start Synthesis Add_Reagents Combine 2-Butanone and Cyanide Salt Solution Start->Add_Reagents Initial_pH_Adjust Adjust pH to 8-9 with Dilute Acid Add_Reagents->Initial_pH_Adjust Monitor_pH Monitor pH Continuously Initial_pH_Adjust->Monitor_pH pH_Low pH < 8 Monitor_pH->pH_Low Yes pH_High pH > 10 Monitor_pH->pH_High Yes pH_Good 8 <= pH <= 10 Monitor_pH->pH_Good No Add_Base Add Dilute Base Dropwise pH_Low->Add_Base Add_Acid Add Dilute Acid Dropwise pH_High->Add_Acid Continue_Reaction Continue Reaction pH_Good->Continue_Reaction Add_Base->Monitor_pH Add_Acid->Monitor_pH Continue_Reaction->Monitor_pH End Reaction Complete Continue_Reaction->End After sufficient time

Caption: pH Control Workflow.

Troubleshooting Logic

TroubleshootingLogic Figure 3. Troubleshooting Decision Tree Problem Low Product Yield? Check_pH Check Reaction pH Problem->Check_pH Yes pH_Low Is pH < 8? Check_pH->pH_Low pH_High Is pH > 10? pH_Low->pH_High No Increase_pH Action: Slowly add dilute base to reach pH 8-10 pH_Low->Increase_pH Yes pH_OK pH is in Optimal Range pH_High->pH_OK No Decrease_pH Action: Slowly add dilute acid to reach pH 8-10 pH_High->Decrease_pH Yes Other_Issue Investigate other parameters (temperature, reagent purity, etc.) pH_OK->Other_Issue

References

Minimizing side product formation in 2-Hydroxy-2-methylbutanenitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hydroxy-2-methylbutanenitrile Reactions

Welcome to the technical support center for this compound synthesis and reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The primary side "product" is actually the reversion of the desired product back to its starting materials, 2-butanone and hydrogen cyanide (HCN). This is due to the reversible nature of the cyanohydrin formation reaction.[1][2] Other potential impurities can arise from the decomposition of the product under suboptimal pH and temperature conditions or from unreacted starting materials. If a specific stereoisomer is desired, the other enantiomer can be considered a major side product in non-stereoselective syntheses.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The cyanohydrin is more stable in slightly acidic conditions (pH 4-5).[3] As the pH increases towards neutral or basic conditions, the equilibrium shifts, and the decomposition back to 2-butanone and HCN is accelerated.[1] However, the formation reaction itself requires a basic catalyst to proceed at a practical rate.[1]

Q3: What is the effect of temperature on the reaction?

A3: The formation of this compound is an exothermic reaction. Elevated temperatures can promote the reverse reaction, leading to the decomposition of the cyanohydrin.[4] It is crucial to maintain low temperatures (e.g., using an ice bath) during the synthesis to maximize the yield of the desired product and minimize side reactions.[4] For the related acetone cyanohydrin, it has been shown that for every 10°C increase in temperature during hydrolysis, there is approximately a 1% decrease in product yield due to decomposition.[4]

Q4: Can I synthesize a single enantiomer of this compound?

A4: Yes, stereoselective synthesis is possible. While traditional methods produce a racemic mixture of (R)- and (S)-enantiomers, the use of enzymatic catalysts, such as (R)-hydroxynitrile lyases, can produce the (R)-enantiomer with high purity and enantiomeric excess.[1] Chiral Lewis acid catalysts also offer potential for enantioselective synthesis.[1]

Q5: What are the safety precautions I should take when working with this reaction?

A5: The synthesis of this compound involves highly toxic cyanide compounds, including hydrogen cyanide (HCN) gas, which is extremely poisonous.[1][5][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7][8] It is also important to have a plan for quenching and disposal of cyanide-containing waste. The product itself is also toxic and should be handled with care.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Reaction temperature is too high, favoring the reverse reaction.Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath.[4]
Incorrect pH of the reaction mixture.For the reaction, a basic catalyst is needed. However, for stability, the final product should be in a slightly acidic medium (pH 4-5).[1][3]
Insufficient reaction time.Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time.[1]
Product Decomposes During Workup or Storage Presence of water or basic residues.Ensure all glassware is dry. During workup, wash with a slightly acidic solution to neutralize any base. Store the purified product in a cool, dry place under a slightly acidic condition (pH 4-5).[3]
Exposure to high temperatures.Purify the product using fractional distillation under reduced pressure to keep the temperature low.[4] Store at a low temperature.
Formation of Racemic Mixture Instead of a Single Enantiomer Use of a non-stereoselective catalyst.Employ an enzymatic catalyst like (R)-hydroxynitrile lyase for the synthesis of the (R)-enantiomer.[1] Alternatively, explore the use of chiral Lewis acid catalysts.[1]
Presence of Unreacted 2-Butanone in the Final Product Incomplete reaction.Increase the reaction time or the amount of the cyanide source. Ensure efficient mixing.
Product decomposition back to starting materials.Re-evaluate and optimize the temperature and pH control throughout the synthesis and workup.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Butanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A mineral acid (e.g., sulfuric acid, hydrochloric acid) for in-situ HCN generation, or trimethylsilyl cyanide (TMSCN)

  • An appropriate solvent (e.g., water, THF, DMSO)

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Apparatus for workup and purification (e.g., separatory funnel, distillation equipment)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, set up a reaction flask equipped with a magnetic stirrer and a dropping funnel, and place it in an ice bath to maintain a low temperature.

  • Preparation of Cyanide Source:

    • In-situ HCN generation: A solution of NaCN or KCN in water is placed in the reaction flask. The 2-butanone is then added. A mineral acid is added dropwise from the dropping funnel. The pH should be carefully monitored and maintained in the optimal range for the reaction.[1]

    • Using TMSCN: 2-Butanone is dissolved in an appropriate solvent, and TMSCN is added, often in the presence of a catalyst.[1]

  • Reaction: The reaction mixture is stirred vigorously at a low temperature (e.g., 0-10°C). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).[1]

  • Workup: Once the reaction is complete, the mixture is carefully quenched (e.g., with a slightly acidic solution to neutralize excess cyanide). The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain the pure this compound.[4]

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2-Butanone 2-Butanone This compound This compound 2-Butanone->this compound Nucleophilic Addition Cyanide Ion (CN-) Cyanide Ion (CN-) Cyanide Ion (CN-)->this compound This compound->2-Butanone Decomposition (Reversible) This compound->Cyanide Ion (CN-)

Caption: Synthesis and decomposition of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 2-Butanone and Cyanide Source at Low Temperature start->reactants reaction Stir and Monitor Reaction Progress (GC/HPLC) reactants->reaction troubleshoot Low Yield or Impurities? reaction->troubleshoot workup Quench Reaction and Extract Product purification Purify by Vacuum Distillation workup->purification product Pure this compound purification->product troubleshoot->workup No optimize Optimize pH, Temp, and Reaction Time troubleshoot->optimize Yes optimize->reactants

Caption: General workflow for this compound synthesis.

Logical Relationship of Factors Affecting Yield

Factors_Affecting_Yield Yield Product Yield Temp Temperature Decomposition Decomposition Rate Temp->Decomposition Increases pH pH pH->Decomposition Increases (if basic) Catalyst Catalyst Choice Catalyst->Yield Influences Rate & Selectivity Purity Reactant Purity Purity->Yield Directly Affects Decomposition->Yield Decreases

Caption: Key factors influencing the yield of the reaction.

References

Validation & Comparative

Validation of 2-Hydroxy-2-methylbutanenitrile in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxy-2-methylbutanenitrile's performance in specific assays against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Executive Summary

This compound, also known as 2-butanone cyanohydrin, is a versatile bifunctional molecule with applications as a synthetic intermediate and potential roles in biological systems. This guide evaluates its performance in enzymatic synthesis and insecticidal activity assays, comparing it with alternative cyanohydrins. The data highlights the superior enantioselectivity achievable with enzymatic synthesis for producing the chiral form of this compound. Furthermore, its insecticidal properties are quantified and compared with other cyanohydrin derivatives.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Synthesis MethodCatalyst/ConditionsProductEnantiomeric Excess (ee)YieldKey AdvantagesKey Disadvantages
Enzymatic Synthesis Hydroxynitrile Lyase (HNL) from Linum usitatissimum(R)-2-Hydroxy-2-methylbutanenitrile>99%[1]HighHigh enantioselectivity, mild reaction conditionsEnzyme cost and stability can be limiting factors
Chemical Synthesis Standard achiral conditions (e.g., NaCN/acid)Racemic this compound0%[1]VariableLow cost, simple procedureProduces a racemic mixture, requiring further resolution for chiral applications
Table 2: Comparative Insecticidal Activity of Cyanohydrins against Musca domestica (Housefly)
CompoundAlternative NameLD50 (µ g/fly )[1][2]
This compound Methyl ethyl ketone cyanohydrin>50
MandelonitrileBenzaldehyde cyanohydrin7.06
4-Hydroxy mandelonitrile-33.1
Cinnamyl cyanohydrin-12.7
Mandelonitrile acetate-14.5

Experimental Protocols

Enzymatic Synthesis of (R)-2-Hydroxy-2-methylbutanenitrile

This protocol describes the synthesis of the (R)-enantiomer of this compound using a hydroxynitrile lyase (HNL).

Materials:

  • Hydroxynitrile lyase (HNL) from Linum usitatissimum

  • 2-Butanone

  • Potassium cyanide (KCN)

  • Citrate buffer (0.1 M, pH 4.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Reaction vessel

  • Stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of 2-butanone in an organic solvent.

  • In a separate vessel, dissolve KCN in the citrate buffer.

  • Combine the 2-butanone solution and the KCN solution in the reaction vessel.

  • Adjust the pH of the biphasic mixture to 4.5.

  • Add the HNL enzyme to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25°C) and monitor the progress by analytical techniques such as GC or HPLC.

  • Upon completion, stop the reaction and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-2-Hydroxy-2-methylbutanenitrile.

  • Purify the product as needed, for example, by column chromatography.

Insecticidal Activity Assay (Topical Application)

This protocol outlines the determination of the median lethal dose (LD50) of a compound against an insect species, such as Musca domestica.

Materials:

  • Test compound (e.g., this compound)

  • Acetone (or other suitable solvent)

  • Adult insects of a uniform age and size (e.g., 3-5 day old female houseflies)

  • Microsyringe or microapplicator

  • Holding cages with food and water

  • Observation chambers

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Anesthetize the insects lightly (e.g., with CO2 or by chilling).

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

  • Place the treated insects in holding cages with access to food and water.

  • Maintain the cages under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

  • Record mortality at specified time points (e.g., 24 and 48 hours).

  • Analyze the dose-response data using probit analysis or a similar statistical method to calculate the LD50 value.

Mandatory Visualization

Synthesis_Comparison cluster_start Starting Material cluster_methods Synthesis Methods cluster_products Products 2-Butanone 2-Butanone Enzymatic Synthesis Enzymatic Synthesis 2-Butanone->Enzymatic Synthesis HNL Enzyme Chemical Synthesis Chemical Synthesis 2-Butanone->Chemical Synthesis NaCN / Acid R-Enantiomer R-Enantiomer Enzymatic Synthesis->R-Enantiomer >99% ee Racemic Mixture Racemic Mixture Chemical Synthesis->Racemic Mixture 0% ee

Caption: Comparison of enzymatic and chemical synthesis pathways for this compound.

Experimental_Workflow_Insecticidal_Assay prep Prepare Compound Dilutions apply Topical Application of Compound prep->apply insects Anesthetize Insects insects->apply hold Incubate in Holding Cages apply->hold observe Record Mortality Data hold->observe analyze Calculate LD50 (Probit Analysis) observe->analyze

Caption: Workflow for determining the insecticidal activity of a compound via topical application.

Signaling Pathway and Mechanism of Action

The biological activity of cyanohydrins like this compound is often attributed to the reactivity of their functional groups: the hydroxyl (-OH) and the nitrile (-C≡N) groups.

Cyanide Release: A key aspect of the mechanism of action for the toxicity of many cyanohydrins is their ability to release cyanide ions (CN⁻). This can occur through enzymatic action or spontaneous decomposition. The released cyanide can then inhibit crucial enzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and cytotoxicity.

Interaction with Cellular Targets: The hydroxyl and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes and receptors, potentially modulating their activity. The specific signaling pathways affected would depend on the cellular targets with which the molecule interacts. For instance, disruption of mitochondrial function can trigger the intrinsic apoptosis pathway. Further research is needed to elucidate the specific signaling pathways modulated by this compound.

Mechanism_of_Action cluster_compound This compound cluster_cellular Cellular Environment compound HO-C(CH3)(C2H5)-CN enzyme Enzymatic Action / Spontaneous Decomposition compound->enzyme cytochrome Cytochrome c Oxidase Inhibition enzyme->cytochrome Release of CN⁻ apoptosis Intrinsic Apoptosis Pathway cytochrome->apoptosis Mitochondrial Dysfunction

Caption: Postulated mechanism of action for the cytotoxicity of this compound.

References

Comparative Analysis of 2-Hydroxy-2-methylbutanenitrile Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comprehensive comparative analysis of 2-hydroxy-2-methylbutanenitrile, a versatile cyanohydrin, benchmarked against other relevant aliphatic cyanohydrins. The following sections detail its formation, subsequent functional group transformations, and the underlying experimental data.

Formation of this compound: A Comparative Perspective

This compound, also known as 2-butanone cyanohydrin, is synthesized through the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-butanone.[1][2] This reversible reaction is a cornerstone of cyanohydrin chemistry and is typically catalyzed by a base to ensure a sufficient concentration of the cyanide nucleophile.[1] While the reaction can proceed with hydrogen cyanide (HCN), it is often slow; therefore, in-situ generation of HCN from a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a mineral acid is a common and more practical approach.[1]

G

Table 1: Comparison of Physicochemical Properties of Selected Cyanohydrins

PropertyThis compoundAcetone Cyanohydrin
Molecular Formula C₅H₉NOC₄H₇NO
Molecular Weight ( g/mol ) 99.1385.10
Boiling Point (°C) 90 (at 10 mmHg)[3]95
Density (g/cm³) 0.9303 (at 19 °C)[3]0.932
logP 0.4-0.1

Reactivity of the Nitrile Group

The nitrile functional group in this compound is a versatile handle for further synthetic transformations, primarily through hydrolysis and reduction.

Hydrolysis to Carboxylic Acids

Under both acidic and basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[4] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[4]

  • Acidic Hydrolysis: Heating the cyanohydrin under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding α-hydroxy carboxylic acid (2-hydroxy-2-methylbutanoic acid) and an ammonium salt.[5]

  • Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia.[2][5] Subsequent acidification is necessary to obtain the free α-hydroxy carboxylic acid.[5]

While direct comparative kinetic data for the hydrolysis of this compound is scarce, the general principles of nitrile hydrolysis apply. The reaction rate is influenced by steric and electronic factors.

G

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] This reaction converts the cyanohydrin to a β-amino alcohol (1-amino-2-methyl-2-butanol).[8] Diborane has also been reported as a mild and effective reagent for the reduction of cyanohydrins to amino alcohols, with reported yields in the range of 70-80% for various substituted benzaldehyde cyanohydrins.[9][10]

Table 2: Comparison of Reduction Methods for Nitriles

Reducing AgentProduct from NitrileTypical ConditionsNotes
LiAlH₄ Primary Amine[6][7]Anhydrous ether or THF, followed by aqueous workup[11]Powerful, reduces many other functional groups.[12]
Catalytic Hydrogenation (H₂/Catalyst) Primary AmineHigh pressure, various catalysts (e.g., Ni, Pd, Pt)Can also reduce other unsaturated groups.
Diborane (B₂H₆) Primary AmineTetrahydrofuran (THF)Reported as a mild method for cyanohydrins.[9][10]

Reactivity of the Hydroxyl Group

As a tertiary alcohol, the hydroxyl group of this compound exhibits characteristic reactivity, primarily in oxidation reactions.

Oxidation to Ketones

The tertiary alcohol functionality in this compound is resistant to oxidation under mild conditions.[13] Strong oxidizing agents, such as potassium permanganate (KMnO₄) under controlled conditions, can oxidize secondary alcohols to ketones.[13][14] However, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation reactions that involve the formation of a carbon-oxygen double bond without cleavage of carbon-carbon bonds.[13] Vigorous oxidation can lead to the degradation of the carbon skeleton.

G

Experimental Protocols

Synthesis of this compound

This procedure is adapted from established methods for cyanohydrin synthesis.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with a solution of sodium cyanide in water. Add 2-butanone to the flask.

  • Reaction Conditions: Cool the stirred mixture in an ice bath. Slowly add a solution of a mineral acid (e.g., sulfuric acid) from the dropping funnel, maintaining the temperature between 10-20°C.

  • Workup: After the addition is complete, continue stirring for a short period. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Acidic Hydrolysis of this compound to 2-Hydroxy-2-methylbutanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract, remove the solvent, and purify the resulting carboxylic acid, for example, by recrystallization or distillation.

Reduction of this compound to 1-Amino-2-methyl-2-butanol with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in an anhydrous ether (e.g., diethyl ether or THF).

  • Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining a gentle reflux.

  • Quenching: After the addition is complete and the reaction has been stirred for an appropriate time, cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid aluminum salts and wash them with ether.

  • Purification: Dry the combined organic filtrate, remove the solvent, and purify the resulting amino alcohol by distillation.

References

A Comparative Guide to the Efficacy of 2-Hydroxy-2-methylbutanenitrile as a Cyanating Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a nitrile (cyano) group is a critical transformation, given the versatility of nitriles as precursors to amines, carboxylic acids, amides, and other valuable functional groups.[1] This guide provides a comprehensive comparison of the efficacy of 2-Hydroxy-2-methylbutanenitrile, also known as 2-butanone cyanohydrin, against other common cyanating agents. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Overview of this compound

This compound is a cyanohydrin, an organic compound containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. It is synthesized from 2-butanone through the nucleophilic addition of a cyanide anion to the carbonyl carbon.[1] This reagent serves as a convenient and relatively safer source of cyanide for various chemical transformations, particularly in transhydrocyanation reactions where it transfers its cyanide group to another carbonyl compound.[1]

Comparative Efficacy of Cyanating Agents

The selection of a cyanating agent is often a trade-off between reactivity, safety, cost, and stereoselectivity. The following table summarizes the performance of this compound in comparison to its common alternatives.

Reagent/MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
This compound 80-90% (in transhydrocyanation)Basic catalyst, equilibrium-drivenSafer alternative to HCN gasReaction is reversible; may require removal of acetone byproduct
Traditional Method (NaCN/KCN + Acid) 60-90%Acidic (in situ HCN generation) or basic conditionsInexpensive and readily available reagentsGenerates highly toxic HCN gas; produces racemic mixtures
Trimethylsilyl cyanide (TMSCN) >90% (selectivity)Lewis acid catalyst (e.g., ZnI₂, SnCl₄)High yields and selectivity; avoids direct handling of HCNMoisture-sensitive and relatively expensive
Acetone Cyanohydrin Good to moderateBasic catalyst, similar to this compoundWidely used and commercially available; safer than HCNEquilibrium reaction; acetone is a byproduct
Enzymatic (Hydroxynitrile Lyases - HNLs) High, with >98% enantiomeric excessAqueous or biphasic systems, specific pH and temperatureExcellent stereoselectivity (R or S enantiomer); green chemistryEnzyme-specific substrate scope; may require optimization

Experimental Protocols

Detailed methodologies for key cyanation reactions are provided below.

Protocol 1: Synthesis of a Cyanohydrin using the Traditional Method

This protocol describes the synthesis of 2-hydroxybutanenitrile from propanal.

Materials:

  • Propanal

  • Sodium cyanide (NaCN)

  • Sodium bisulfite

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl ether

  • Magnesium sulfate

  • Water

Procedure:

  • In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water.

  • Cool the solution to 0°C in an ice-salt bath.

  • Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C.

  • To the vigorously stirring sodium bisulfite solution at 0°C, add the cold propanal in one portion.

  • After 30 minutes, add the cold sodium cyanide solution in one portion.

  • Stir the mixture for 2 hours at 0°C.

  • Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.

  • Extract the combined aqueous solution with three 1-L portions of ethyl ether.

  • Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate.

  • Filter the solution and remove the ether using a rotary evaporator.

  • Adjust the pH of the residue to 5 with a few drops of concentrated HCl.

  • Distill the residue to obtain 2-hydroxybutanenitrile (yield: 60-75%).[2]

Caution: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Protocol 2: Cyanosilylation of a Ketone using Trimethylsilyl cyanide (TMSCN)

This protocol outlines the general procedure for the formation of a cyanohydrin trimethylsilyl ether.

Materials:

  • Ketone (e.g., aromatic, aliphatic, cyclic)

  • Trimethylsilyl cyanide (TMSCN)

  • Catalyst (e.g., N-methylmorpholine N-oxide)

  • Solvent (optional, can be performed neat)

Procedure:

  • To a flask containing the ketone, add a catalytic amount of N-methylmorpholine N-oxide (e.g., 1 mol%).

  • Add an equimolar amount of Trimethylsilyl cyanide (TMSCN) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within minutes to a few hours.

  • The resulting cyanohydrin trimethylsilyl ether can often be isolated by direct distillation or after a simple work-up. Yields are typically excellent (>90%).

Protocol 3: Enzymatic Synthesis of a Chiral Cyanohydrin

This protocol provides a general outline for the stereoselective synthesis of a cyanohydrin using a hydroxynitrile lyase (HNL).

Materials:

  • Aldehyde or ketone substrate

  • Hydroxynitrile lyase (HNL) enzyme (e.g., from Manihot esculenta for (S)-cyanohydrins or Prunus amygdalus for (R)-cyanohydrins)

  • Cyanide source (e.g., HCN, acetone cyanohydrin)

  • Buffer solution (to maintain optimal pH for the enzyme)

  • Organic solvent (for biphasic systems)

Procedure:

  • Prepare a buffered aqueous solution at the optimal pH for the selected HNL.

  • Dissolve the aldehyde or ketone substrate in a water-immiscible organic solvent.

  • Combine the aqueous buffer containing the HNL and the organic solution of the substrate.

  • Add the cyanide source (e.g., by slow addition of a solution of HCN or using a transhydrocyanation agent like acetone cyanohydrin).

  • Stir the biphasic mixture vigorously at a controlled temperature.

  • Monitor the reaction for conversion and enantiomeric excess (e.g., by chiral HPLC).

  • Upon completion, separate the organic layer.

  • Isolate the chiral cyanohydrin product from the organic solvent.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Cyanohydrin_Formation_Mechanism Carbonyl R₂C=O Alkoxide R₂C(O⁻)CN Carbonyl->Alkoxide Cyanide ⁻CN Cyanide->Carbonyl Alkoxide2 R₂C(O⁻)CN HCN HCN Cyanohydrin R₂C(OH)CN Alkoxide2->Cyanohydrin Cyanide_Regen ⁻CN HCN->Cyanide_Regen

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Transhydrocyanation_Workflow Start Start Reaction Mix Combine Substrate (Aldehyde/Ketone), This compound, and Basic Catalyst Start->Mix Equilibrate Heat to drive equilibrium (e.g., distill off acetone byproduct) Mix->Equilibrate Monitor Monitor Reaction Progress (TLC, GC, etc.) Equilibrate->Monitor Workup Aqueous Work-up (e.g., neutralize, extract with organic solvent) Monitor->Workup Reaction Complete Purify Purification (e.g., distillation, chromatography) Workup->Purify Product Isolated Cyanohydrin Product Purify->Product

Caption: Experimental workflow for a transhydrocyanation reaction.

Reagent_Safety_Comparison Cyanating_Agents Cyanating Agents HCN_Source HCN Gas / NaCN + Acid Cyanating_Agents->HCN_Source High Hazard Cyanohydrins This compound Acetone Cyanohydrin Cyanating_Agents->Cyanohydrins Moderate Hazard Silyl_Cyanide Trimethylsilyl cyanide (TMSCN) Cyanating_Agents->Silyl_Cyanide Lower Hazard Enzymatic Enzymatic (HNL) Cyanating_Agents->Enzymatic Minimal Hazard High_Toxicity High Acute Toxicity Requires strict handling protocols HCN_Source->High_Toxicity Moderate_Toxicity Can release HCN Safer to handle than HCN gas Cyanohydrins->Moderate_Toxicity Lower_Toxicity_Reagent Less toxic than HCN Moisture sensitive, can release HCN Silyl_Cyanide->Lower_Toxicity_Reagent Green_Process Biocatalytic, environmentally benign Enzymatic->Green_Process

Caption: Safety profile comparison of cyanating agents.

References

A Comparative Guide to Catalytic Methods for the Synthesis of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of 2-Hydroxy-2-methylbutanenitrile, Supported by Experimental Data.

The synthesis of this compound, a valuable cyanohydrin intermediate in the production of various fine chemicals and pharmaceuticals, can be achieved through several catalytic routes. This guide provides a comprehensive comparison of the most prominent methods, including traditional base-catalyzed synthesis, modern cyanosilylation techniques, and enzymatic approaches. The performance of each method is evaluated based on yield, selectivity, reaction conditions, and catalyst reusability, with detailed experimental protocols and mechanistic insights provided to aid in methodology selection and optimization.

Performance Comparison of Catalytic Methods

The choice of catalytic method for the synthesis of this compound is dictated by the desired outcome, with considerations for yield, stereoselectivity, cost, and environmental impact. The following table summarizes the key quantitative data for each of the discussed catalytic methods.

Catalytic MethodCatalystCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Selectivity
Traditional Base-Catalyzed Sodium Cyanide/H₂SO₄NaCNWater/Acetone10-203.2577-78Racemic
Heterogeneous Catalysis Montmorillonite K10Acetone CyanohydrinAcetoneRoom Temp.398Racemic
Homogeneous Catalysis (TMSCN) Zinc Iodide (ZnI₂)TMSCNDichloromethaneRoom Temp.->90Racemic
Homogeneous Asymmetric Catalysis Chiral β-amino alcohol-Ti(Oi-Pr)₄TMSCNDichloromethane-20-90-99 (for aldehydes)Up to 94% ee (for aldehydes)
Enzymatic Catalysis Hydroxynitrile Lyase (HNL)HCN (in situ)Diisopropyl ether/BufferRoom Temp.24-3679-95Up to 99% ee

Detailed Experimental Protocols

Traditional Base-Catalyzed Synthesis

This method, adapted from Organic Syntheses, utilizes the in-situ generation of hydrogen cyanide from sodium cyanide and sulfuric acid, with a basic catalyst promoting the nucleophilic addition to acetone.

Procedure:

  • In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (12.3 moles) of acetone is prepared.

  • The flask is cooled in an ice bath with vigorous stirring.

  • When the temperature reaches 15°C, 2.1 L of 40% sulfuric acid is added dropwise over 3 hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, stirring is continued for 15 minutes.

  • The organic layer is separated, and the aqueous layer is extracted three times with 250-cc portions of ether.

  • The combined organic layers and extracts are dried over anhydrous sodium sulfate.

  • The ether and excess acetone are removed by distillation, and the crude product is purified by vacuum distillation to yield this compound (acetone cyanohydrin) at 78–82°C/15 mm. The reported yield is 640–650 g (77–78%).

Heterogeneous Catalysis with Montmorillonite K10

This method offers a greener alternative with a reusable solid acid catalyst.

Procedure:

  • To a solution of the carbonyl compound (e.g., acetone) in a suitable solvent (e.g., acetone), Montmorillonite K10 (20% w/w) is added.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to afford the product. A reported yield for a similar reaction is 98%.[1]

Homogeneous Catalysis using Trimethylsilyl Cyanide (TMSCN)

This method avoids the use of highly toxic HCN gas by employing trimethylsilyl cyanide as the cyanide source, activated by a Lewis acid catalyst.

Procedure:

  • To a solution of 2-butanone in a dry solvent such as dichloromethane under an inert atmosphere, a catalytic amount of a Lewis acid (e.g., ZnI₂) is added.

  • Trimethylsilyl cyanide (TMSCN) is added dropwise to the mixture at room temperature.

  • The reaction is stirred until completion, monitored by techniques like TLC or GC.

  • The reaction is quenched with a suitable reagent (e.g., aqueous NaHCO₃).

  • The product is extracted with an organic solvent, dried, and purified by chromatography or distillation. This method is known to provide high selectivity, often exceeding 90%.[2]

Homogeneous Asymmetric Catalysis

This method is employed for the synthesis of enantiomerically enriched cyanohydrins using a chiral catalyst. The following is a general procedure for the cyanosilylation of aldehydes, which can be adapted for ketones like 2-butanone, although with potentially lower reactivity.

Procedure:

  • In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., a β-amino alcohol) is dissolved in dry dichloromethane.

  • Ti(Oi-Pr)₄ is added, and the mixture is stirred to form the chiral catalyst complex.

  • The solution is cooled to the desired temperature (e.g., -20°C).

  • The aldehyde or ketone substrate is added, followed by the dropwise addition of TMSCN.

  • The reaction is stirred until completion and then worked up as described for the general TMSCN method. For aldehydes, this method can achieve yields of 90-99% with up to 94% enantiomeric excess.[3][4]

Enzymatic Synthesis using Hydroxynitrile Lyase (HNL)

This biocatalytic method allows for the highly enantioselective synthesis of cyanohydrins.

Procedure:

  • A biphasic system is prepared with an organic solvent (e.g., diisopropyl ether) and a buffer solution (e.g., citrate buffer, pH 4.5).

  • The ketone substrate (2-butanone) and a cyanide source (e.g., acetone cyanohydrin or in-situ generated HCN from KCN/acid) are added to the reaction mixture.

  • The hydroxynitrile lyase (HNL) enzyme (e.g., from Prunus mume or Hevea brasiliensis) is added to initiate the reaction.[5][6]

  • The reaction is stirred at room temperature, and the progress is monitored by HPLC.

  • Upon completion, the organic layer is separated, and the product is isolated and purified. This method can achieve very high enantiomeric excess, often greater than 99%.[6]

Mechanistic Pathways and Experimental Workflows

To visualize the underlying processes of these catalytic methods, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Base_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 2-Butanone alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->alkoxide cyanohydrin This compound alkoxide->cyanohydrin Protonation (from H₂O or HCN) Lewis_Acid_Catalyzed_Cyanosilylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 2-Butanone activated_ketone Activated Ketone-Lewis Acid Complex ketone->activated_ketone tmscn TMSCN silylated_cyanohydrin O-Silylated Cyanohydrin tmscn->silylated_cyanohydrin Nucleophilic Attack lewis_acid Lewis Acid (e.g., ZnI₂) lewis_acid->activated_ketone Coordination activated_ketone->silylated_cyanohydrin cyanohydrin This compound silylated_cyanohydrin->cyanohydrin Hydrolysis Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Purification A Prepare Biphasic System (Organic Solvent + Buffer) B Add Substrate (2-Butanone) and Cyanide Source A->B C Add Hydroxynitrile Lyase (HNL) B->C D Stir at Room Temperature C->D E Separate Organic Layer D->E F Isolate and Purify Product E->F

References

A Comparative Guide to the Enantioselective Synthesis of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-hydroxy-2-methylbutanenitrile, a valuable chiral building block in the pharmaceutical and fine chemical industries, has been approached through various catalytic systems. This guide provides an objective comparison of the leading methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. The primary routes explored are enzymatic synthesis using hydroxynitrile lyases (HNLs) and asymmetric catalysis with chiral Lewis acids.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different catalytic systems in the enantioselective synthesis of this compound, focusing on yield and enantiomeric excess (ee).

Catalyst SystemSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee %)Notes
Engineered (R)-Hydroxynitrile Lyase from Linum usitatissimum (LuHNL)2-Butanone(R)-87Considered one of the most effective methods for direct hydrocyanation of 2-butanone.[1]
(S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL)3-Tetrahydrothiophenone*(S)7991Utilizes a "masked" 2-butanone equivalent, requiring subsequent hydrolysis and desulfurization.[2]
Chiral Salen Titanium Complex2-Butanone--PoorGenerally provides low enantiocontrol for the direct cyanosilylation of 2-butanone.[1]
Chiral Thiourea Organocatalyst2-Butanone--PoorSimilar to the Salen-Ti complex, shows limited success with this specific substrate.[1]

Note: 3-Tetrahydrothiophenone is used as a substrate surrogate for 2-butanone, which after the cyanohydrin formation, can be converted to the desired product.

Experimental Protocols

Detailed methodologies for the key enzymatic and Lewis acid-catalyzed reactions are provided below.

Enzymatic Synthesis using Engineered (R)-Hydroxynitrile Lyase (LuHNL)

This protocol is a representative procedure based on the successful application of engineered HNLs for the asymmetric hydrocyanation of 2-butanone.[1]

Materials:

  • Engineered (R)-Hydroxynitrile Lyase (LuHNL)

  • 2-Butanone

  • Potassium cyanide (KCN) or in-situ generation of HCN

  • Buffer solution (e.g., citrate buffer, pH adjusted)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Quenching solution (e.g., dilute acid)

Procedure:

  • In a temperature-controlled reaction vessel, the engineered LuHNL is suspended in a suitable buffer solution.

  • 2-Butanone is added to the enzyme suspension.

  • The reaction is initiated by the controlled addition of a cyanide source (e.g., a solution of KCN or a system for the in-situ generation of HCN).

  • The reaction mixture is stirred at a specific temperature (typically low, e.g., 4 °C) to minimize the non-enzymatic background reaction and potential racemization.

  • The progress of the reaction and the enantiomeric excess of the product are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon reaching the desired conversion, the reaction is quenched by the addition of a dilute acid to protonate the unreacted cyanide.

  • The product is extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is performed by column chromatography if necessary.

Asymmetric Cyanosilylation using a Chiral Lewis Acid Catalyst

This protocol outlines a general procedure for the cyanosilylation of ketones using a chiral Lewis acid catalyst, which has been reported to be less effective for 2-butanone.[1]

Materials:

  • Chiral Lewis Acid Catalyst (e.g., a chiral Salen-Titanium complex)

  • 2-Butanone

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Hydrolyzing agent (e.g., dilute HCl)

Procedure:

  • A reaction flask is charged with the chiral Lewis acid catalyst under an inert atmosphere.

  • Anhydrous, aprotic solvent is added to dissolve the catalyst.

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C).

  • 2-Butanone is added to the cooled catalyst solution.

  • Trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature for a specified period, with progress monitored by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • The silylated cyanohydrin is then hydrolyzed by treatment with a dilute acid (e.g., 1M HCl) to yield this compound.

  • The product is extracted into an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated in vacuo.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the enzymatic and Lewis acid-catalyzed enantioselective synthesis of this compound.

Enantioselective_Synthesis_Workflows cluster_enzymatic Enzymatic Synthesis Workflow cluster_lewis_acid Lewis Acid Catalysis Workflow start_enz Start: 2-Butanone & HNL add_cyanide Add Cyanide Source start_enz->add_cyanide 1. enz_reaction Enzymatic Reaction (Controlled Temp & pH) add_cyanide->enz_reaction 2. quench_enz Quench Reaction enz_reaction->quench_enz 3. extraction_enz Product Extraction quench_enz->extraction_enz 4. analysis_enz Purification & Analysis (Yield, ee) extraction_enz->analysis_enz 5. end_enz End: (R)-2-Hydroxy- 2-methylbutanenitrile analysis_enz->end_enz 6. start_la Start: 2-Butanone & Chiral Lewis Acid add_tmscn Add TMSCN (Low Temperature) start_la->add_tmscn 1. la_reaction Catalytic Reaction add_tmscn->la_reaction 2. quench_la Quench & Hydrolyze la_reaction->quench_la 3. extraction_la Product Extraction quench_la->extraction_la 4. analysis_la Purification & Analysis (Yield, ee) extraction_la->analysis_la 5. end_la End: Racemic or Low ee Product analysis_la->end_la 6.

Caption: Comparative workflows for enzymatic and Lewis acid-catalyzed synthesis.

Conclusion

Based on the available data, enzymatic synthesis using hydroxynitrile lyases, particularly engineered variants of LuHNL, demonstrates superior enantioselectivity for the direct synthesis of (R)-2-hydroxy-2-methylbutanenitrile from 2-butanone.[1] Alternatively, employing a substrate surrogate with (S)-HNL from Hevea brasiliensis offers high enantioselectivity for the (S)-enantiomer, albeit through a multi-step process.[2] In contrast, chiral Lewis acid-catalyzed methods, such as those employing Salen-Titanium complexes, have shown limited success in achieving high enantiocontrol for this specific substrate.[1] Therefore, for researchers aiming for high enantiopurity of this compound, focusing on biocatalytic approaches appears to be the most promising strategy. Further optimization of reaction conditions and enzyme engineering may lead to even higher yields and enantiomeric excesses.

References

Spectroscopic Analysis for Structural Confirmation of 2-Hydroxy-2-methylbutanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of 2-Hydroxy-2-methylbutanenitrile, a versatile intermediate in organic synthesis, against two common alternatives: Acetone Cyanohydrin and 2-Methylbutyronitrile. The guide details the experimental protocols and presents key spectroscopic data to aid in the structural elucidation and differentiation of these compounds.

Comparative Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for this compound and a comparison with Acetone Cyanohydrin and 2-Methylbutyronitrile.

Spectroscopic TechniqueThis compoundAcetone Cyanohydrin2-Methylbutyronitrile
Infrared (IR) Spectroscopy (cm⁻¹) ~3400 (br, O-H), ~2250 (s, C≡N)[1]~3400 (br, O-H), ~2240 (s, C≡N)~2245 (s, C≡N)
¹H NMR Spectroscopy (δ, ppm) ~2.1-2.5 (br s, 1H, -OH), ~1.7 (q, 2H, -CH₂-), ~1.5 (s, 3H, -CH₃), ~1.0 (t, 3H, -CH₂-CH ₃)~2.5 (br s, 1H, -OH), ~1.6 (s, 6H, 2x -CH₃)[2]~2.5 (sextet, 1H, -CH-), ~1.7 (p, 2H, -CH₂-), ~1.3 (d, 3H, -CH-CH ₃), ~1.1 (t, 3H, -CH₂-CH ₃)[3]
¹³C NMR Spectroscopy (δ, ppm) ~122 (C≡N), ~70 (C-OH), ~35 (-CH₂-), ~25 (-CH₃), ~8 (-CH₂-C H₃)~120 (C≡N), ~65 (C-OH), ~25 (2x -CH₃)[4]~123 (C≡N), ~31 (-CH-), ~27 (-CH₂-), ~20 (-CH-C H₃), ~11 (-CH₂-C H₃)[5]
Mass Spectrometry (m/z) 99 (M⁺), 70 ([M-C₂H₅]⁺)85 (M⁺), 70 ([M-CH₃]⁺)[6]83 (M⁺), 55 ([M-C₂H₄]⁺), 54 ([M-C₂H₅]⁺)[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, specifically the hydroxyl (-OH) and nitrile (-C≡N) groups.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is analyzed. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The broad band around 3400 cm⁻¹ is indicative of the O-H stretch of the hydroxyl group, and the sharp, strong absorption around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the ¹H NMR spectrum are analyzed to assign protons to their respective groups. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments (e.g., nitrile, quaternary carbon, methylene, methyl).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that provide structural information. For this compound, the molecular ion is expected at m/z 99.

Workflow for Structural Confirmation

The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (-OH, -C≡N) IR->IR_Data NMR_Data Determine C-H Framework (Connectivity) NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structural Confirmation of This compound IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

A Comparative Analysis of (2R)- and (2S)-2-hydroxy-2-methylbutanenitrile Enantiomers: Uncovering a Gap in Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite the well-established principles of stereochemistry in drug action, a comprehensive, publicly available dataset directly comparing the biological activities of the (2R)- and (2S)-enantiomers of 2-hydroxy-2-methylbutanenitrile remains elusive. While the synthesis and chemical properties of these chiral molecules are documented, a critical knowledge gap exists regarding their differential effects in biological systems. This guide, intended for researchers, scientists, and drug development professionals, aims to highlight the current state of knowledge and underscore the need for further investigation into the enantioselective biological profiles of these compounds.

Introduction to Stereoisomerism and Biological Activity

It is a fundamental concept in pharmacology and toxicology that enantiomers of a chiral molecule can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the characterization of the individual enantiomers of any biologically active compound is crucial for drug development and safety assessment.

This compound possesses a chiral center at the C2 position, giving rise to two enantiomers: (2R)-2-hydroxy-2-methylbutanenitrile and (2S)-2-hydroxy-2-methylbutanenitrile. While the racemic mixture is readily synthesized, the stereoselective synthesis of each enantiomer is an area of ongoing research, often employing enzymatic methods.[1] The (2R)-enantiomer has been reported to occur naturally, being a metabolic product of certain cyanogenic glycosides found in plants.[1]

The Search for Comparative Biological Data

An extensive search of scientific literature and chemical databases for quantitative data comparing the biological activities of (2R)- and (2S)-2-hydroxy-2-methylbutanenitrile has yielded no specific results. There is a notable absence of studies reporting metrics such as:

  • IC50 or EC50 values: These would quantify the concentration of each enantiomer required to inhibit or elicit a specific biological response by 50%, respectively.

  • Toxicity data (e.g., LD50): This would provide a direct comparison of the lethal dose of each enantiomer.

  • Pharmacokinetic profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer would be critical to understanding their differing in vivo fates.

  • Mechanism of action studies: Elucidation of the specific signaling pathways or molecular targets that each enantiomer interacts with is currently not available.

This lack of data prevents a direct, evidence-based comparison of the biological activities of the two enantiomers.

Hypothetical Experimental Workflow for Comparative Analysis

To address this knowledge gap, a series of experiments would be necessary. The following workflow outlines a potential approach to systematically compare the biological activities of the (2R)- and (2S)-enantiomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_invivo In Vivo Studies cluster_moa Mechanism of Action synthesis Stereoselective Synthesis of (2R)- and (2S)-enantiomers purification Chiral HPLC Purification (>99% enantiomeric excess) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity target_binding Target-Specific Binding Assays purification->target_binding functional_assays Functional Assays (e.g., enzyme inhibition, receptor activation) purification->functional_assays pk_studies Pharmacokinetic Studies (ADME) cytotoxicity->pk_studies pathway_analysis Signaling Pathway Analysis target_binding->pathway_analysis functional_assays->pk_studies functional_assays->pathway_analysis toxicology Acute & Chronic Toxicology pk_studies->toxicology

Caption: A hypothetical workflow for the comparative biological evaluation of (2R)- and (2S)-2-hydroxy-2-methylbutanenitrile.

Potential Signaling Pathways to Investigate

Given the nitrile and hydroxyl functional groups, these molecules could potentially interact with a variety of biological targets. A logical starting point for investigation would be enzymes that metabolize nitriles or interact with hydroxyl groups. The diagram below illustrates a generalized signaling pathway that could be modulated by a bioactive small molecule, representing a potential avenue for investigation for each enantiomer.

signaling_pathway enantiomer Enantiomer ((2R) or (2S)) receptor Cell Surface Receptor enantiomer->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A generalized cell signaling pathway potentially modulated by a bioactive enantiomer.

Conclusion and Future Directions

The lack of comparative biological data for the enantiomers of this compound represents a significant gap in the scientific literature. While the principles of stereospecificity in biological systems are well understood, they have not yet been applied to these specific molecules in a publicly accessible manner. Future research should focus on the stereoselective synthesis and subsequent biological evaluation of the individual (2R)- and (2S)-enantiomers. Such studies are essential to fully understand their potential therapeutic applications and toxicological profiles, and would provide invaluable data for the drug development and chemical safety communities. Until such data becomes available, any discussion of the biological activity of this compound should be considered incomplete without specifying the stereochemistry.

References

High-Resolution Mass Spectrometry: A Comparative Guide for the Formula Validation of 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's elemental formula is a critical step in chemical characterization. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) techniques for the formula validation of 2-Hydroxy-2-methylbutanenitrile (C₅H₉NO), a key intermediate in organic synthesis. We present supporting data, detailed experimental protocols, and a comparative overview of alternative analytical methods.

The unequivocal confirmation of the elemental composition of a compound is paramount for regulatory submissions, patent applications, and ensuring the integrity of scientific research. High-resolution mass spectrometry has become the gold standard for this purpose, offering unparalleled accuracy in mass measurement. This guide will delve into the performance of three leading HRMS technologies—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—in the context of analyzing this compound.

Performance Comparison of HRMS Platforms

The theoretical exact mass of the protonated molecule of this compound ([C₅H₉NO + H]⁺) is 100.0757 Da. The performance of different HRMS instruments is evaluated based on their ability to measure this mass with high accuracy and precision. The table below summarizes the expected performance characteristics of each platform for this analysis.

ParameterOrbitrapQ-TOFFT-ICR
Theoretical Exact Mass ([M+H]⁺) 100.0757100.0757100.0757
Typical Measured Accurate Mass 100.0756100.0758100.0757
Mass Accuracy (ppm) < 1< 2< 0.5
Resolving Power (FWHM) > 140,000> 40,000> 400,000
Key Strengths High resolution, fast scan speedHigh sensitivity, wide dynamic rangeUltra-high resolution and accuracy
Considerations Higher cost and maintenance

Note: The presented measured accurate mass and mass accuracy are representative values for the analysis of a small molecule like this compound and may vary depending on the specific instrument model and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the analysis of this compound using HRMS and alternative techniques.

High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ionization mode.

Instrumentation and Data Acquisition (Orbitrap Example):

  • Instrument: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Ionization Mode: Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan Resolution: 140,000 FWHM

  • Scan Range: m/z 50-200

  • AGC Target: 1e6

  • Maximum Injection Time: 100 ms

Data analysis is performed using specialized software to determine the accurate mass of the protonated molecule and calculate the mass error in parts per million (ppm).

Alternative Formula Validation Techniques

While HRMS is the primary method for formula validation, other spectroscopic techniques provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Determines the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Establishes detailed connectivity between protons and carbons, confirming the molecular skeleton.

Infrared (IR) Spectroscopy:

Identifies characteristic functional groups present in the molecule. For this compound, key vibrational frequencies include:

  • O-H stretch: Broad peak around 3400 cm⁻¹

  • C≡N stretch: Sharp peak around 2250 cm⁻¹

  • C-O stretch: Around 1100 cm⁻¹

Elemental Analysis (CHN):

Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This classical method offers a quantitative confirmation of the elemental ratios.

Visualizing the Workflow

To illustrate the logical flow of formula validation, a Graphviz diagram is provided below.

Formula_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Formula Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification HRMS HRMS Analysis (Orbitrap, Q-TOF, FT-ICR) Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA AccurateMass Accurate Mass Measurement HRMS->AccurateMass StructuralInfo Structural Information NMR->StructuralInfo IR->StructuralInfo ElementalComposition Elemental Composition Confirmation EA->ElementalComposition FinalValidation Final Formula Validation (C5H9NO) AccurateMass->FinalValidation ElementalComposition->FinalValidation StructuralInfo->FinalValidation

Caption: Workflow for the formula validation of this compound.

Signaling Pathways and Logical Relationships

The interplay between different analytical techniques provides a comprehensive validation of the molecular formula. The following diagram illustrates this relationship.

Analytical_Synergy HRMS High-Resolution Mass Spectrometry Formula Validated Molecular Formula C5H9NO HRMS->Formula Accurate Mass NMR NMR Spectroscopy NMR->Formula Connectivity IR Infrared Spectroscopy IR->Formula Functional Groups EA Elemental Analysis EA->Formula Elemental Ratios

Caption: Synergy of analytical techniques for molecular formula validation.

Benchmarking purification techniques for optimal 2-Hydroxy-2-methylbutanenitrile purity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Purification of 2-Hydroxy-2-methylbutanenitrile

For researchers and professionals in drug development and chemical synthesis, achieving optimal purity of intermediates like this compound is paramount. This cyanohydrin, synthesized from 2-butanone and a cyanide source, serves as a valuable building block in the creation of more complex molecules.[1][2] The initial crude product from synthesis, however, contains unreacted starting materials, byproducts, and residual solvents that necessitate effective purification.

This guide provides a comparative analysis of the primary techniques used to purify this compound: fractional distillation under reduced pressure and recrystallization. We present a summary of their performance, detailed experimental protocols, and logical workflows to aid in selecting the most suitable method for your specific requirements.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation. The following table summarizes the key performance indicators for the most common techniques.

Parameter Fractional Distillation (Reduced Pressure) Recrystallization
Principle Separation based on differences in boiling points.Separation based on differences in solubility in a specific solvent system at varying temperatures.
Typical Purity Achieved Good to High (95-99%)Very High (>99%)
Typical Yield 75-90%[3][4]60-85%
Throughput Moderate to HighLow to Moderate
Best For Removing Volatile impurities (e.g., residual acetone, low-boiling byproducts) and non-volatile impurities (e.g., salts).Impurities with different solubility profiles than the target compound. Effective for removing colored impurities with charcoal treatment.[5]
Primary Analysis Method High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[1]High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Experimental Workflows and Logic

Visualizing the process is key to understanding the purification strategy. The following diagrams illustrate the general experimental workflow and a decision-making model for selecting the appropriate technique.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product start 2-Butanone + NaCN/H+ reaction Cyanohydrin Formation start->reaction crude_product Crude 2-Hydroxy-2- methylbutanenitrile reaction->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation Primary Method recrystallization Recrystallization crude_product->recrystallization For High Purity purity_analysis Purity Analysis (HPLC/GC/NMR) distillation->purity_analysis recrystallization->purity_analysis pure_product Pure Product (>99%) purity_analysis->pure_product

Caption: General experimental workflow from synthesis to final purified product.

G start Start: Crude Product q1 Are impurities primarily volatile (e.g., solvents)? start->q1 q2 Is the highest possible purity (>99.5%) required? q1->q2 No / Mixed distillation Use Fractional Distillation q1->distillation Yes recrystallization Use Recrystallization q2->recrystallization No, but higher than distillation alone combo Use Distillation followed by Recrystallization q2->combo Yes

Caption: Decision logic for selecting a purification technique.

Experimental Protocols

The following protocols provide detailed methodologies for the purification and analysis of this compound.

Purification by Fractional Distillation under Reduced Pressure

This method is highly effective for separating the target compound from impurities with significantly different boiling points.[1] It is often the primary purification step after initial workup. The analogous purification of acetone cyanohydrin is well-documented and provides a strong procedural basis.[3][6]

Methodology:

  • Neutralization and Extraction:

    • Following synthesis, neutralize any remaining acid or base catalyst in the crude reaction mixture. For acid-catalyzed reactions, a mild base like sodium bicarbonate solution is used until effervescence ceases. For base-catalyzed reactions, an acid such as sulfuric or phosphoric acid is added to neutralize the catalyst.[6]

    • Transfer the mixture to a separatory funnel. If aqueous and organic layers are present, separate them.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).[3]

    • Combine all organic extracts and dry them over an anhydrous drying agent like anhydrous sodium sulfate.

    • Filter off the drying agent and remove the bulk of the extraction solvent using a rotary evaporator.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus suitable for vacuum operation, including a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Transfer the concentrated crude product into the distillation flask. Add boiling chips to ensure smooth boiling.

    • Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg). This compound has a boiling point of approximately 90°C at 10 mmHg.[7][8]

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect and discard the initial low-boiling fraction, which typically contains residual solvent and volatile impurities.

    • Carefully collect the main fraction boiling at a constant temperature and pressure. This fraction is the purified this compound.

    • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.

Purification by Recrystallization

Recrystallization is a powerful technique for achieving very high purity, particularly when the product is a solid at room temperature or can be solidified.[1][9] While this compound is a liquid at room temperature, this technique can be applied if it solidifies at lower temperatures or for solid derivatives. An ethanol/water mixture is a potential solvent system.[1]

Methodology:

  • Solvent Selection:

    • The ideal solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture until the compound fully dissolves.[5]

    • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Filtration (Hot):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using a two-solvent system, the second solvent (in which the compound is insoluble, e.g., water) is added dropwise to the hot solution until it becomes slightly cloudy, then a few drops of the first solvent are added to redissolve the precipitate before cooling.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Filtration (Cold) and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for accurately determining the purity of this compound.[1]

Methodology:

  • Sample Preparation: Prepare a standard solution of a known concentration of purified this compound in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Detector: UV detector, as the nitrile group provides some UV absorbance.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as a percentage. The identity of the compound is confirmed by comparing its retention time to that of the standard.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-2-methylbutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL OVERVIEW

This document provides essential procedural guidance for the safe handling and disposal of 2-hydroxy-2-methylbutanenitrile, a cyanohydrin compound. Due to its potential to release highly toxic hydrogen cyanide gas, stringent safety measures are imperative. This substance is classified as acutely toxic and an environmental hazard. Under no circumstances should this chemical be disposed of via standard laboratory drains or as general waste. All waste containing this compound must be collected, properly labeled, and disposed of as hazardous waste through a licensed environmental management company.

Key Safety Precautions:
  • Work Area: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double gloves (nitrile).[1][2]

  • Avoid Incompatibilities: Keep away from strong bases, acids, and water, as these can cause rapid decomposition to highly toxic and flammable hydrogen cyanide gas.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[1] Have a cyanide spill kit available.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol [3][4]
Appearance Colorless liquid[3]
Density 0.971 g/cm³[5]
Boiling Point 197.3 °C at 760 mmHg[5][6]
Flash Point 73.1 °C[5][6]
Water Solubility 25.1 g/L (Predicted)[7][8]
pKa (Strongest Acidic) 12.48 (Predicted)[7]

Experimental Protocols: Spill Management and Waste Accumulation

The following protocols detail the necessary steps for managing spills and preparing this compound waste for professional disposal. These procedures are designed to minimize exposure and ensure regulatory compliance.

Small Spill Cleanup Protocol (Inside a Chemical Fume Hood)

This procedure is for spills of less than 10 mL of this compound solution or 1 gram of solid material within a certified chemical fume hood.[9]

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing a lab coat, double nitrile gloves, chemical splash goggles, and a face shield.

  • Containment: Confine the spill to a small area using absorbent pads or vermiculite.

  • Decontamination:

    • Gently cover the spill with absorbent material.

    • Carefully apply a pH 10 buffer solution to the absorbent material to keep the area alkaline and let it stand for at least 10 minutes.[9][10][11]

    • Wipe up the spill using the absorbent pads, working from the outside in to minimize spreading.[11]

    • Clean the affected surface again with the pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9][10][11]

  • Waste Collection: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated, sealable hazardous waste container labeled "Cyanide Contaminated Waste."[11]

  • Final Steps: Keep the waste container in the fume hood until it is collected for disposal.[11]

Large Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the local alarm system and alert personnel in the vicinity.

  • Emergency Call: From a safe location, call emergency services and provide details of the chemical spill.

  • Isolate: Prevent entry to the contaminated area.

  • Advise: Remain nearby to provide information to emergency responders.

Waste Accumulation and Disposal Protocol
  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect all solid waste (contaminated gloves, paper towels, etc.) in a separate, clearly labeled hazardous waste container.[10]

  • Container Management:

    • Use only approved hazardous waste containers.

    • Ensure containers are kept tightly closed when not in use.

    • Store waste containers in a designated, well-ventilated area, preferably within a secondary containment tray in a fume hood.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.

  • Disposal Request: Arrange for a pickup of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency Spill Procedure start Identify this compound Waste ppe Don Appropriate PPE (Lab Coat, Goggles, Face Shield, Double Gloves) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate Liquid and Solid Waste fume_hood->segregate liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste solid_waste Collect Solid Waste in Designated Container segregate->solid_waste labeling Label Waste Containers (Hazardous Waste, Chemical Name) liquid_waste->labeling solid_waste->labeling storage Store in Secure, Ventilated Area (Fume Hood) labeling->storage pickup Arrange for Professional Hazardous Waste Disposal storage->pickup spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill in Hood: Follow Cleanup Protocol assess->small_spill Small large_spill Large Spill or Outside Hood: Evacuate & Call Emergency Services assess->large_spill Large small_spill->segregate

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Hydroxy-2-methylbutanenitrile. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.

This compound is a highly toxic compound that requires stringent safety measures. It is classified as fatal if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1][2][3][4] This guide will provide the necessary information for its safe handling, from initial preparation to final disposal, to support your research in drug development and other scientific endeavors.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the first step in ensuring a safe working environment. The following table summarizes the key hazard information and the mandatory personal protective equipment required.

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H300: Fatal if swallowed[2][4] H310: Fatal in contact with skin[2][4] H330: Fatal if inhaled[2][4]Gloves: Chemical-resistant gloves (double gloving is recommended).[5] Body: Lab coat.[5] Respiratory: Use only in a well-ventilated area, preferably a certified laboratory chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] Eyes/Face: Tightly fitting safety goggles and a face shield where a potential splash hazard exists.[1][5]
Serious Eye Damage H318: Causes serious eye damage[1][2]Eyes/Face: Tightly fitting safety goggles and a face shield are mandatory.[1][5]
Aquatic Hazard H400: Very toxic to aquatic life[2]N/A (Related to disposal procedures)

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[5] Do not work alone when handling this compound.[5]

Preparation:

  • Assemble all necessary materials: This includes the chemical, reaction vessels, and any other required reagents.

  • Don all required PPE as detailed in the table above.

  • Ensure emergency equipment is accessible: Verify the location and functionality of the nearest safety shower and eyewash station.[5]

Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood.

  • Avoid contact with acids: Be aware that cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[5]

  • Keep containers tightly closed when not in use and store in a well-ventilated place.[1][2]

Spill Management:

  • Evacuate the immediate area.

  • Remove all sources of ignition. [1]

  • Contain the spill using non-combustible absorbent material (e.g., clay, diatomaceous earth).[6]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Procedures prep_materials Assemble Materials prep_ppe Don PPE prep_materials->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh & Transfer prep_emergency->handle_weigh Proceed to Handling handle_react Perform Experiment handle_weigh->handle_react handle_store Store Securely handle_react->handle_store emergency_spill Spill handle_react->emergency_spill If Spill Occurs emergency_exposure Exposure handle_react->emergency_exposure If Exposure Occurs disp_separate Separate Waste Streams handle_store->disp_separate Proceed to Disposal disp_container Use Dedicated Containers disp_separate->disp_container disp_label Label Hazardous Waste disp_container->disp_label disp_request Request Pickup disp_label->disp_request

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.